MI-1061 Tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C30H26Cl2FN3O4.C2HF3O2/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39;3-2(4,5)1(6)7/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39);(H,6,7)/t23-,25+,30+;/m0./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEFTHDIYIEZGS-FLLZXHAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl2F4N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MI-1061 Tfa: An In-Depth Technical Guide to its Mechanism of Action in p53 Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of MI-1061 Tfa, a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 interaction. In cancer cells harboring wild-type p53, this compound disrupts the negative regulation of p53 by MDM2, leading to the activation of the p53 signaling pathway. This guide details the molecular interactions, downstream cellular consequences, and key experimental data supporting the therapeutic potential of this compound. It is intended to be a valuable resource for researchers and drug development professionals working in oncology and p53-targeted therapies.
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor development. In response to cellular stress, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair. However, in a significant portion of human cancers, the function of wild-type p53 is abrogated through its interaction with the murine double minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels low in unstressed cells. The development of small molecules that inhibit the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells. This compound has emerged as a potent and specific inhibitor of this interaction, demonstrating significant anti-tumor activity in preclinical models of p53 wild-type cancers.
Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket of MDM2. This high-affinity interaction physically blocks the association between MDM2 and p53. The disruption of this complex has two major consequences:
-
Stabilization and Accumulation of p53: By preventing MDM2-mediated ubiquitination and subsequent degradation, this compound leads to the stabilization and accumulation of p53 protein within the nucleus of p53 wild-type cells.
-
Activation of p53-Mediated Transcription: The accumulated p53 is transcriptionally active and induces the expression of its downstream target genes.
The activation of the p53 pathway by this compound culminates in two primary cellular outcomes in cancer cells:
-
Cell Cycle Arrest: p53 induces the expression of cyclin-dependent kinase inhibitors, most notably p21 (also known as CDKN1A). p21 inhibits the activity of cyclin-CDK complexes, leading to a halt in cell cycle progression, primarily at the G1/S and G2/M checkpoints. This prevents the proliferation of cancer cells.
-
Apoptosis: p53 also transcriptionally activates pro-apoptotic genes, including PUMA (p53 upregulated modulator of apoptosis) and Noxa. These proteins are members of the Bcl-2 family and promote apoptosis by neutralizing anti-apoptotic Bcl-2 proteins and activating the pro-apoptotic proteins Bax and Bak. This leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death. A key indicator of this apoptotic cascade is the cleavage of poly(ADP-ribose) polymerase (PARP).
Data Presentation
In Vitro Efficacy
The potency of this compound has been evaluated across various cancer cell lines, demonstrating high efficacy in p53 wild-type cells and significantly lower activity in p53-deficient cells.
| Parameter | Value | Cell Line(s) | Reference(s) |
| Binding Affinity (Ki) | 0.16 nM | - | [1][2][3] |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | - | [1][2] |
| IC50 (Cell Growth) | 100 nM | SJSA-1 (osteosarcoma, p53 wild-type) | |
| 250 nM | HCT-116 p53+/+ (colon carcinoma) | ||
| >10,000 nM | HCT-116 p53-/- (colon carcinoma) |
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the anti-tumor activity of this compound in vivo.
| Animal Model | Treatment Regimen | Outcome | Reference(s) |
| SJSA-1 Xenograft (mice) | 100 mg/kg, oral administration, daily for 14 days | Significant tumor regression |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis
This technique is used to detect the levels of specific proteins in cell lysates.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting FITC at 488 nm and PI at 535 nm.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
In Vivo Xenograft Model
This protocol describes the establishment and treatment of a subcutaneous tumor model in immunodeficient mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 SJSA-1 cells in a mixture of media and Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound orally at a dose of 100 mg/kg daily for 14 days. A control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
Signaling Pathways and Visualizations
The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow.
Caption: this compound signaling pathway in p53 wild-type cells.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a potent and selective inhibitor of the MDM2-p53 interaction that effectively reactivates the p53 tumor suppressor pathway in cancer cells with wild-type p53. Its mechanism of action, characterized by the stabilization of p53 and the subsequent induction of cell cycle arrest and apoptosis, is well-supported by preclinical data. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other MDM2 inhibitors as a promising therapeutic strategy for a range of human cancers.
References
MI-1061 Tfa: A Potent and Selective Inhibitor of the MDM2-p53 Interaction
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Its functions, which include inducing cell cycle arrest, senescence, and apoptosis, are pivotal in preventing tumor development. The activity of p53 is tightly regulated by its primary cellular antagonist, the E3 ubiquitin ligase MDM2. In many human cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation. The disruption of the MDM2-p53 protein-protein interaction has therefore emerged as a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. MI-1061 Tfa is a potent, orally bioavailable, and chemically stable small molecule inhibitor designed to specifically block the MDM2-p53 interaction, thereby unleashing the therapeutic potential of p53. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket on the MDM2 protein. This binding event physically obstructs the interaction between MDM2 and p53. By preventing this interaction, this compound effectively inhibits the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilization and accumulation of p53 in the nucleus leads to the transactivation of its downstream target genes, such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA and BAX, which are involved in the induction of apoptosis. This reactivation of the p53 pathway ultimately results in the selective elimination of cancer cells that retain wild-type p53.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Parameter | Value | Assay | Reference |
| Ki | 0.16 nM | Fluorescence Polarization | [1] |
| IC50 | 4.4 nM | Fluorescence Polarization | [2][3] |
| EC50 (SJSA-1 cells) | 100 nM | Cell-based assay | [2] |
| EC50 (HCT-116 p53+/+ cells) | 250 nM | Cell-based assay | [2] |
| EC50 (HCT-116 p53-/- cells) | >10,000 nM | Cell-based assay |
Table 2: In Vivo Efficacy of MI-1061
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Xenograft Mice | SJSA-1 | 100 mg/kg, p.o., daily for 14 days | Tumor regression |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound.
Fluorescence Polarization (FP) Assay for MDM2-p53 Binding
This assay quantitatively measures the binding affinity of this compound to the MDM2 protein.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.1% BSA
-
This compound stock solution in DMSO
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 384-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO).
-
Add 20 µL of a solution containing the fluorescently labeled p53 peptide (final concentration ~2-5 nM) to each well.
-
Add 20 µL of a solution containing the recombinant MDM2 protein (final concentration ~5-10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Immunoprecipitation (IP) and Western Blotting for MDM2-p53 Interaction
This technique is used to demonstrate that this compound disrupts the interaction between MDM2 and p53 in a cellular context.
Materials:
-
Cancer cell line (e.g., SJSA-1)
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors
-
Antibodies: anti-MDM2, anti-p53, Protein A/G agarose (B213101) beads
-
Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 6-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-MDM2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-p53 antibody to detect co-immunoprecipitated p53. The input lysates should also be probed for total MDM2 and p53 levels as controls.
Visualizations
The following diagrams illustrate the core signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: The MDM2-p53 autoregulatory feedback loop.
References
MI-1061 Tfa: A Potent MDM2 Inhibitor for Inducing Tumor Cell Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MI-1061 Tfa has emerged as a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical pathway in cancer pathogenesis. By disrupting the negative regulation of the p53 tumor suppressor by MDM2, this compound effectively reactivates p53, leading to cell cycle arrest and apoptosis in tumor cells with wild-type p53. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Reactivation of the p53 Pathway
This compound functions by competitively binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53.[1] This inhibition stabilizes p53, allowing it to accumulate in the nucleus and transcriptionally activate its target genes. Key downstream effects include the upregulation of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and the induction of pro-apoptotic proteins, culminating in programmed cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in vitro and in vivo activities.
| Parameter | Value | Reference |
| MDM2-p53 Interaction Inhibition | ||
| IC50 | 4.4 nM | [1] |
| Ki | 0.16 nM | [1] |
| In Vitro Cell Growth Inhibition (IC50) | ||
| SJSA-1 (osteosarcoma, p53 wild-type) | 100 nM | [1] |
| HCT-116 p53+/+ (colon cancer, p53 wild-type) | 250 nM | [1] |
| HCT-116 p53-/- (colon cancer, p53 null) | >10,000 nM | [1] |
| In Vivo Antitumor Efficacy | ||
| Animal Model | SJSA-1 xenograft in mice | [1] |
| Dosing | 100 mg/kg, oral, daily for 14 days | [1] |
| Outcome | Significant tumor regression | [1] |
Signaling Pathway
The signaling cascade initiated by this compound is depicted below. Inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, which in turn transcriptionally activates genes such as CDKN1A (encoding p21) and pro-apoptotic members of the BCL-2 family, ultimately leading to the cleavage of PARP and apoptosis.
References
Foundational Research on MI-1061 TFA: A Technical Guide to p53 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on MI-1061 TFA, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's mechanism of action, key quantitative data, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: p53 Activation via MDM2 Inhibition
This compound functions by disrupting the protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. In many cancer cells with wild-type p53, MDM2 acts as a negative regulator, binding to p53 and targeting it for proteasomal degradation. By binding to the p53-binding pocket of MDM2, this compound effectively blocks this interaction. This inhibition leads to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), resulting in cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MI-1061, the active component of this compound.
Table 1: In Vitro Binding Affinity and Potency of MI-1061
| Parameter | Value | Description |
| IC₅₀ (MDM2-p53 Interaction) | 4.4 nM | Concentration of MI-1061 required to inhibit 50% of the MDM2-p53 interaction in a biochemical assay. |
| Ki (MDM2) | 0.16 nM | The inhibition constant, representing the binding affinity of MI-1061 to MDM2. |
Table 2: Cellular Activity of MI-1061 in Cancer Cell Lines
| Cell Line | p53 Status | IC₅₀ (Cell Growth Inhibition) | Notes |
| SJSA-1 | Wild-Type | 100 nM | Osteosarcoma cell line. |
| HCT-116 p53+/+ | Wild-Type | 250 nM | Colon cancer cell line. |
| HCT-116 p53-/- | Null | >10,000 nM | Isogenic p53 knockout of HCT-116, demonstrating p53-dependent activity. |
| RS4;11 | Wild-Type | 89 nM | Acute lymphoblastic leukemia cell line. |
Signaling Pathway
The signaling pathway initiated by this compound leading to p53 activation and subsequent cellular outcomes is depicted below.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for p53, MDM2, and p21
This protocol is used to determine the protein levels of p53 and its downstream targets in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., SJSA-1, HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
2. Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
4. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
5. Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.
Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
This method is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.
1. Cell Treatment:
-
Treat cells with this compound as described for the Western blotting protocol.
2. Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the plate.
-
Centrifuge the cell suspension to pellet the cells.
3. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Add more 1X binding buffer to each sample.
-
Analyze the cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating an MDM2 inhibitor like this compound.
The Therapeutic Potential of MI-1061 Tfa: A Technical Guide to a Potent MDM2-p53 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-1061 Tfa is a potent, orally bioavailable small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. By disrupting this critical negative regulatory axis, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, quantitative biological activity, and detailed protocols for key experimental validation.
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogenic activation. In approximately 50% of human cancers, the p53 gene is mutated, leading to a loss of its tumor-suppressive function. In many of the remaining cancers with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, MDM2.
MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby maintaining low cellular levels of p53 in unstressed cells. The interaction between MDM2 and p53 is a key therapeutic target in oncology. Small-molecule inhibitors that disrupt this interaction can restore p53 function, leading to the selective elimination of cancer cells.
This compound has emerged as a promising inhibitor of the MDM2-p53 interaction. This document outlines the core scientific data and methodologies for researchers exploring the therapeutic application of this compound.
Mechanism of Action
This compound is a chemically stable and potent inhibitor that binds to the p53-binding pocket of MDM2. This competitive inhibition prevents MDM2 from binding to p53, thereby shielding p53 from MDM2-mediated ubiquitination and subsequent degradation. The accumulation of active p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX). This reactivation of the p53 pathway is the primary mechanism by which this compound exerts its anti-tumor effects.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Reference |
| Binding Affinity | ||
| IC50 (MDM2-p53 Interaction) | 4.4 nM | [1][2][3] |
| Ki (MDM2) | 0.16 nM | [1][2][3] |
| Cellular Activity | ||
| IC50 (SJSA-1; p53+/+) | 100 nM | [1][2] |
| IC50 (HCT-116; p53+/+) | 250 nM | [1][2] |
| IC50 (HCT-116; p53-/-) | >10,000 nM | [1][2] |
Table 1: In Vitro Activity of this compound
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |
| Mouse Xenograft | SJSA-1 | 100 mg/kg, oral, daily for 14 days | Significant tumor regression | [2] |
| Mouse Xenograft | RS4;11 | 100 mg/kg, oral, 5 days a week | Retards tumor growth |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Cell Growth Inhibition Assay (WST-8 Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., SJSA-1, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p53 Pathway Activation
This protocol is used to assess the effect of this compound on the protein levels of p53 and its downstream targets.
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.
In Vivo Antitumor Activity in a Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 106 SJSA-1 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Signaling Pathway of this compound
References
The Role of MI-1061 Tfa in Cell Cycle Arrest and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MI-1061 trifluoroacetate (B77799) (Tfa) is a potent, orally bioavailable small molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. By disrupting this critical negative regulatory interaction, MI-1061 Tfa stabilizes and activates the p53 tumor suppressor protein. This activation triggers downstream signaling cascades that culminate in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its effects on key cellular processes.
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, initiate apoptosis to eliminate potentially cancerous cells. MDM2 is an E3 ubiquitin ligase that is a key negative regulator of p53. MDM2 binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its proteasomal degradation. In many cancers with wild-type p53, the p53 signaling pathway is abrogated by the overexpression of MDM2.
This compound is a highly potent and selective inhibitor of the MDM2-p53 interaction, with a Ki value of 0.16 nM and an IC50 of 4.4 nM[1]. By competitively binding to the p53-binding pocket of MDM2, this compound effectively prevents the MDM2-mediated inhibition of p53. This leads to the accumulation of functional p53 protein, which can then transactivate its target genes, including those involved in cell cycle arrest and apoptosis.
Mechanism of Action: The MDM2-p53 Axis
The primary mechanism of action of this compound is the reactivation of the p53 pathway through the inhibition of the MDM2-p53 interaction. This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis.
p53-Mediated Cell Cycle Arrest
Upon stabilization by this compound, p53 transcriptionally activates the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21. The p21 protein inhibits the activity of cyclin-dependent kinase 2 (CDK2) and CDK4/6 complexes, which are essential for the G1 to S phase transition. This inhibition leads to the hypophosphorylation of the retinoblastoma (Rb) protein, which in turn remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby causing a G1 cell cycle arrest.
p53-Mediated Apoptosis
This compound-induced p53 activation also leads to the transcriptional upregulation of pro-apoptotic genes, most notably PUMA (p53 upregulated modulator of apoptosis). PUMA is a BH3-only protein that binds to and inactivates anti-apoptotic Bcl-2 family members, leading to the activation of Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.
Quantitative Data
The efficacy of this compound has been demonstrated in various cancer cell lines, particularly those with wild-type p53.
| Cell Line | Cancer Type | p53 Status | MI-1061 IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | 100 | [1] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-type | 250 | [1] |
| HCT-116 p53-/- | Colorectal Carcinoma | Null | >10000 | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | ~100-300 | [2] |
Table 1: In vitro efficacy of MI-1061 in various cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Seed cancer cells (e.g., SJSA-1, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Purpose: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Seed cells (e.g., SJSA-1) in 6-well plates and treat with this compound at various concentrations (e.g., 100 nM, 500 nM) for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
Purpose: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
Purpose: To detect the expression levels of key proteins in the p53 pathway.
Methodology:
-
Treat cells with this compound for 6-24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies:
-
p53 (e.g., Cell Signaling Technology, #2527, 1:1000)
-
MDM2 (e.g., Santa Cruz Biotechnology, sc-965, 1:500)
-
p21 (e.g., Cell Signaling Technology, #2947, 1:1000)
-
PUMA (e.g., Cell Signaling Technology, #4976, 1:1000)
-
GAPDH (e.g., Cell Signaling Technology, #5174, 1:2000) as a loading control.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Quantitative Real-Time PCR (qRT-PCR)
Purpose: To measure the mRNA expression levels of p53 target genes.
Methodology:
-
Treat cells with this compound for 6 hours.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers. Example human primer sequences:
-
MDM2:
-
Forward: 5'-GAATCTACAGGGACGCCATC-3'
-
Reverse: 5'-CTTCCAATAGTCAGCTCCCAGG-3'
-
-
CDKN1A (p21):
-
Forward: 5'-GGCAGACCAGCATGACAGATT-3'
-
Reverse: 5'-GAAGATCAGCCGGCGTTTG-3'
-
-
BBC3 (PUMA):
-
Forward: 5'-GACGACCTCAACGCACAGTA-3'
-
Reverse: 5'-AGGAGTCCCATGATGAGATTGT-3'
-
-
GAPDH (housekeeping gene):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
In Vivo Xenograft Model
Purpose: To evaluate the anti-tumor efficacy of this compound in a preclinical model.
Methodology:
-
Subcutaneously inject SJSA-1 cells (5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., by gavage) at a dose of 100 mg/kg, daily for a specified period (e.g., 14-21 days). The vehicle control could be a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualization of Signaling Pathways and Workflows
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound is a potent and specific inhibitor of the MDM2-p53 interaction that effectively reactivates the p53 tumor suppressor pathway. Its ability to induce cell cycle arrest and apoptosis in p53 wild-type cancer cells highlights its potential as a targeted therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the cellular and in vivo effects of this compound and similar MDM2 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
Unveiling MI-1061 TFA: A Potent Inhibitor of the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies and discovery of MI-1061 TFA, a highly potent and chemically stable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. This document details the core findings, experimental methodologies, and key data from preclinical investigations, offering a comprehensive resource for researchers in oncology and drug discovery.
Discovery and Rationale
MI-1061 was developed as a second-generation spiro-oxindole MDM2 inhibitor, designed to overcome the chemical instability observed in earlier compounds.[1][2] Researchers at the University of Michigan engineered MI-1061 by exploiting a retro-Mannich ring-opening-cyclization reaction mechanism, resulting in a rapid and irreversible conversion to a single, stable diastereoisomer.[1][2][3] The primary therapeutic strategy behind inhibiting the MDM2-p53 interaction is to reactivate the tumor suppressor protein p53.[4][5] In many cancers with wild-type p53, its function is abrogated by overexpression of its negative regulator, MDM2.[4][6] By blocking this interaction, MI-1061 aims to restore p53's ability to induce cell cycle arrest and apoptosis in cancer cells.[7][8]
Mechanism of Action: The MDM2-p53 Signaling Pathway
MI-1061 functions by binding with high affinity to the p53-binding pocket of the MDM2 protein.[1][2][3] This competitive inhibition disrupts the interaction between MDM2 and p53.[8] Consequently, p53 is stabilized and accumulates in the nucleus, where it can act as a transcription factor to upregulate its target genes.[4] Key downstream effects include the induction of p21 (a cell cycle inhibitor) and pro-apoptotic proteins like PUMA and BAX, ultimately leading to cell cycle arrest and programmed cell death.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies of MI-1061.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Assay | Reference |
| Ki (MDM2) | 0.16 nM | Competitive Binding Assay | [1][2][3] |
| IC50 (MDM2-p53) | 4.4 nM | Competitive ELISA | [7] |
Table 2: In Vitro Cellular Activity
| Cell Line | p53 Status | IC50 | Assay | Reference |
| SJSA-1 | Wild-type | 100 nM | Cell Proliferation | [7] |
| HCT-116 p53+/+ | Wild-type | 250 nM | Cell Proliferation | [7] |
| HCT-116 p53-/- | Knockout | >10,000 nM | Cell Proliferation | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive Binding Assay (for Ki determination)
A fluorescence polarization-based competitive binding assay was utilized to determine the binding affinity of MI-1061 to the MDM2 protein.
Protocol:
-
Recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide were prepared in a suitable assay buffer.
-
A serial dilution of MI-1061 was prepared.
-
The MDM2 protein, fluorescent peptide, and varying concentrations of MI-1061 were incubated together in a microplate to allow for binding to reach equilibrium.
-
Fluorescence polarization was measured using a plate reader.
-
The data were plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
Cell Proliferation Assay (for IC50 determination)
The effect of MI-1061 on the proliferation of cancer cell lines was assessed using a standard colorimetric assay.
Protocol:
-
Cancer cell lines (SJSA-1, HCT-116 p53+/+, and HCT-116 p53-/-) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with a serial dilution of MI-1061 or vehicle control for a specified period (e.g., 72 hours).
-
A reagent such as MTS or MTT was added to each well, and the plates were incubated to allow for the conversion of the reagent into a colored formazan (B1609692) product by viable cells.
-
The absorbance was measured using a microplate reader at the appropriate wavelength.
-
The percentage of cell growth inhibition was calculated relative to the vehicle-treated control.
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
The antitumor activity of MI-1061 was evaluated in a mouse xenograft model using the SJSA-1 osteosarcoma cell line.
Protocol:
-
Female immunodeficient mice (e.g., nude mice) were subcutaneously inoculated with SJSA-1 cells.
-
Tumors were allowed to grow to a palpable size.
-
The mice were randomized into treatment and control groups.
-
MI-1061 was administered orally to the treatment group at a specified dose and schedule. The control group received the vehicle.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised, and tissues were collected for further analysis (e.g., Western blot for p53 activation).
-
The antitumor efficacy was assessed by comparing the tumor growth in the treated group to the control group.
Conclusion
The initial studies on this compound have established it as a potent, selective, and orally bioavailable inhibitor of the MDM2-p53 interaction. Its high binding affinity for MDM2 translates into effective p53 activation and subsequent inhibition of cancer cell growth in a p53-dependent manner. The preclinical data, including its ability to induce tumor regression in xenograft models, underscore its potential as a promising therapeutic agent for the treatment of cancers harboring wild-type p53. Further investigation and clinical development of MI-1061 and its analogs are warranted.
References
- 1. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. jbr-pub.org.cn [jbr-pub.org.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
MI-1061 Tfa: A Potent Tool for Interrogating the p53 Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity and preventing tumorigenesis. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The discovery of small molecules that inhibit the p53-MDM2 interaction has provided powerful tools to reactivate p53 function in cancer cells. This technical guide focuses on MI-1061 Tfa, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. We will delve into its mechanism of action, provide detailed experimental protocols for its use in studying p53 signaling, and present key quantitative data to facilitate its application in research and drug development.
Introduction to this compound
This compound is a high-affinity, cell-permeable, and orally bioavailable small molecule that potently and selectively disrupts the interaction between p53 and MDM2. By binding to the p53-binding pocket of MDM2, this compound prevents MDM2 from targeting p53 for degradation. This leads to the stabilization and accumulation of p53 protein, resulting in the transcriptional activation of p53 target genes. Consequently, this can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.
Mechanism of Action
This compound acts as a direct inhibitor of the MDM2-p53 protein-protein interaction. In normal cellular homeostasis, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This compound competitively binds to the hydrophobic pocket on MDM2 that is recognized by p53, thereby preventing the formation of the MDM2-p53 complex. This liberates p53 from negative regulation, allowing it to accumulate in the nucleus and function as a transcription factor. Activated p53 then induces the expression of a suite of target genes that govern cellular responses to stress, including cell cycle arrest (e.g., CDKN1A/p21), DNA repair, and apoptosis (e.g., PUMA, BAX).
Methodological & Application
Application Notes and Protocols for MI-1061 Tfa in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
MI-1061 is a potent small molecule inhibitor targeting the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common in certain types of aggressive leukemias, such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). Menin acts as a scaffold protein, and its interaction with MLL is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1. By disrupting the Menin-MLL interaction, MI-1061 and similar inhibitors can lead to the downregulation of these target genes, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.
It is important to note that while the "MI-" prefix is commonly associated with Menin-MLL inhibitors developed at the University of Michigan, some databases may erroneously associate MI-1061 with other targets. For the context of this document, MI-1061 is treated as a Menin-MLL inhibitor.
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of MI-1061 Tfa in cancer cell lines, particularly those with MLL rearrangements.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Menin-MLL inhibitors in different leukemia cell lines. This data is crucial for selecting appropriate cell lines and drug concentrations for in vitro experiments.
| Compound | Cell Line | Genotype | IC50 (nM) | Reference |
| MI-463 | MOLM-13 | MLL-AF9 | ~200-500 | [1] |
| MI-503 | MOLM-13 | MLL-AF9 | ~200-500 | [1] |
| MI-538 | MOLM-13 | MLL-AF9 | ~200-500 | [2] |
| MI-1481 | MOLM-13 | MLL-AF9 | ~3.6 | [1] |
| VTP50469 | MOLM13 | MLL-AF9 | <10 | [3] |
| VTP50469 | RS4;11 | MLL-AF4 | <10 | |
| MI-1061 | SJSA-1 | p53 wild-type | 100 | |
| MI-1061 | HCT-116 | p53+/+ | 250 |
Note: The primary literature for MI-1061 as a Menin-MLL inhibitor with specific IC50 values in leukemia cell lines is less consolidated than for other compounds in the series. The data for SJSA-1 and HCT-116 cell lines are from a study identifying MI-1061 as an MDM2 inhibitor. Researchers should empirically determine the IC50 of this compound in their MLL-rearranged cell lines of interest.
Signaling Pathway
The diagram below illustrates the mechanism of action of MI-1061 in MLL-rearranged leukemia. MI-1061 disrupts the interaction between Menin and the MLL fusion protein, leading to the downregulation of target genes such as HOXA9 and MEIS1, which in turn promotes cell differentiation and apoptosis.
Caption: MI-1061 Signaling Pathway in MLL-rearranged Leukemia.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound on cancer cell lines.
Caption: In Vitro Experimental Workflow for this compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
MLL-rearranged: MOLM-13 (MLL-AF9), MV4-11 (MLL-AF4), THP-1 (MLL-AF9).
-
MLL wild-type (negative control): K562, U937.
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. For specific cell lines, refer to ATCC recommendations.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
This compound Preparation
-
Solvent: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT or XTT)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 4 hours (for MTT) or 2-4 hours (for XTT) at 37°C.
-
For MTT, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates at a density of 2x10^5 cells/mL.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50) for 48-72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gene Expression Analysis (qRT-PCR)
This method measures changes in the expression of MLL target genes, such as HOXA9 and MEIS1.
-
Materials:
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay for 24-48 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control. A significant reduction in HOXA9 and MEIS1 expression is expected.
-
Western Blot Analysis
This technique can be used to detect changes in protein levels associated with apoptosis (e.g., cleaved PARP) or cell survival (e.g., Mcl-1).
-
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for 48-72 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound in cancer cell lines. By employing these assays, researchers can determine the potency of this compound, elucidate its mechanism of action, and identify sensitive cancer cell lines for further preclinical and clinical development. The disruption of the Menin-MLL interaction represents a promising therapeutic strategy for MLL-rearranged leukemias, and rigorous in vitro characterization is a critical first step in advancing these inhibitors to the clinic.
References
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal MI-1061 TFA Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53.[1][2][3] The trifluoroacetic acid (TFA) salt of MI-1061 is a common formulation used in research. Determining the optimal concentration of MI-1061 TFA is a critical first step for in vitro studies to ensure meaningful and reproducible results. This document provides detailed protocols and application notes to guide researchers in establishing the effective concentration range of this compound for their specific cell culture models.
Mechanism of Action: The p53 Signaling Pathway
Under normal cellular conditions, the p53 protein is kept at low levels by the E3 ubiquitin ligase, MDM2, which targets p53 for proteasomal degradation.[4][5] MI-1061 occupies the p53-binding pocket on MDM2, thereby preventing the MDM2-p53 interaction.[] This leads to the accumulation of p53, which can then transactivate its target genes, such as CDKN1A (encoding p21) and pro-apoptotic genes like PUMA and BAX, resulting in cell cycle arrest and apoptosis.[3][7]
Quantitative Data Summary
The inhibitory activity of MI-1061 is cell-line dependent. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for MI-1061.
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 4.4 nM | MDM2-p53 Interaction | [1][2] |
| Ki | 0.16 nM | MDM2 | [1][2] |
| IC50 | 100 nM | SJSA-1 (Osteosarcoma, p53+/+) | [1][2] |
| IC50 | 250 nM | HCT-116 (Colon Carcinoma, p53+/+) | [1][2] |
| IC50 | >10,000 nM | HCT-116 (Colon Carcinoma, p53-/-) | [1][2] |
Experimental Protocols
To determine the optimal concentration of this compound for a specific cell line, a dose-response experiment is essential. The following protocols outline the key experiments.
Protocol 1: Determining the IC50 using a Cell Viability Assay (MTT Assay)
This protocol determines the concentration of MI-1061 that inhibits cell growth by 50%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A common starting range is from 100 µM to 1 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest MI-1061 concentration) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different MI-1061 concentrations.
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the MI-1061 concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Verifying Target Engagement by Western Blot
This protocol confirms that MI-1061 is activating the p53 pathway in the target cells.
Materials:
-
This compound
-
Target cells in culture
-
6-well plates
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to observe the dose-dependent accumulation of p53 and the upregulation of its target genes, p21 and MDM2. Use GAPDH or β-actin as a loading control.
-
Considerations for Optimal Concentration Determination
-
Cell Line Specificity: The optimal concentration of this compound will vary between different cell lines due to factors such as p53 status, expression levels of MDM2, and drug metabolism.
-
Exposure Time: The duration of treatment can significantly impact the observed effect. It is advisable to perform a time-course experiment to determine the optimal incubation period.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for the specific cell line, typically less than 0.5%.
-
Compound Stability: The stability of MI-1061 in cell culture media should be considered, especially for long-term experiments.
By following these detailed protocols and considering the key factors, researchers can confidently determine the optimal concentration of this compound for their cell culture experiments, leading to more accurate and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for MI-1061 Tfa Western Blot Analysis of p53 and MDM2
Audience: Researchers, scientists, and drug development professionals.
Introduction
MI-1061 Tfa is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction.[1] By disrupting the binding of MDM2 to p53, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53 protein, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3] Western blotting is a crucial technique to elucidate the molecular mechanism of this compound by monitoring the protein levels of p53 and its direct regulator, MDM2. This document provides a detailed protocol for performing a Western blot analysis of p53 and MDM2 in cell lines treated with this compound.
Signaling Pathway
This compound functions by inhibiting the interaction between MDM2 and p53. This inhibition leads to the stabilization and accumulation of p53, which in turn transcriptionally upregulates its target genes, including the cell cycle inhibitor p21 and MDM2 itself, forming a negative feedback loop.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use a cell line with wild-type p53 that is known to be sensitive to MDM2 inhibitors, such as SJSA-1 (osteosarcoma) or HCT-116 p53+/+ (colon carcinoma).[1][3] A p53-null cell line, such as HCT-116 p53-/-, can be used as a negative control.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new tube.
-
Determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane. The transfer can be performed using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and MDM2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH, β-actin, or α-tubulin) should also be used to ensure equal protein loading.
-
p53 Antibody: Recommended starting dilution 1:1000.
-
MDM2 Antibody: Recommended starting dilution 1:500 - 1:1000. Note that different commercial antibodies may require optimization of the dilution. For example, some sources recommend a starting dilution of 1:200.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-mouse or anti-rabbit) at a dilution of 1:2000 - 1:5000 in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Presentation
Quantitative data from the Western blot analysis can be summarized in the following table. The band intensities should be quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.
| Treatment Group | This compound Conc. (nM) | Treatment Time (h) | Normalized p53 Expression (Fold Change vs. Vehicle) | Normalized MDM2 Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 24 | 1.0 | 1.0 |
| This compound | 10 | 24 | ||
| This compound | 50 | 24 | ||
| This compound | 100 | 24 | ||
| This compound | 500 | 24 |
Expected Results
Treatment of wild-type p53 cells with this compound is expected to result in a dose- and time-dependent accumulation of both p53 and MDM2 proteins. The increase in MDM2 levels is a consequence of p53-mediated transcriptional upregulation of the MDM2 gene. In p53-null cells, no significant change in p53 or MDM2 levels is expected.
Troubleshooting
-
No or weak signal: Increase the amount of protein loaded, increase the primary antibody concentration, or increase the incubation time. Ensure the transfer was efficient.
-
High background: Increase the number and duration of washing steps, reduce the antibody concentrations, or use a fresh blocking buffer.
-
Non-specific bands: Optimize the antibody dilution, use a more specific antibody, or ensure the blocking step is sufficient.
-
Uneven loading: Ensure accurate protein quantification and equal loading of all samples. Use a reliable loading control for normalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-1061 TFA in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MI-1061 TFA, a potent and orally bioavailable inhibitor of the MDM2-p53 protein-protein interaction, in mouse xenograft models. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
MI-1061 is a small molecule inhibitor that targets the interaction between MDM2 and the tumor suppressor protein p53.[1][2][3] By disrupting this interaction, MI-1061 activates the p53 pathway, leading to cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53.[3][4] The trifluoroacetate (B77799) (TFA) salt of MI-1061 is a common formulation for in vivo studies. It is crucial to note that TFA is not an inert counterion and may exert biological effects. Researchers should consider appropriate vehicle controls to account for any potential effects of TFA.
Quantitative Data Summary
The following table summarizes the reported dosage and administration of MI-1061 in mouse xenograft models.
| Compound | Cell Line | Xenograft Model | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| MI-1061 | SJSA-1 (Osteosarcoma) | Subcutaneous | 100 mg/kg | Oral (p.o.) | Daily for 14 days | Significant tumor regression | |
| MI-1061 | RS4;11 (Acute Lymphoblastic Leukemia) | Subcutaneous | 100 mg/kg | Oral (p.o.) | Daily | Retarded tumor growth |
Signaling Pathway
The diagram below illustrates the mechanism of action of MI-1061. By inhibiting the MDM2-p53 interaction, MI-1061 leads to the stabilization and activation of p53, which in turn transactivates its target genes, resulting in cell cycle arrest and apoptosis.
Caption: Mechanism of action of MI-1061.
Experimental Protocols
The following are detailed protocols for a typical mouse xenograft study involving this compound.
Cell Culture and Xenograft Implantation
-
Cell Line: SJSA-1 (human osteosarcoma) or RS4;11 (human acute lymphoblastic leukemia) cells.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Xenograft Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Monitor tumor growth regularly using calipers.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution appropriate for oral gavage (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the this compound stock solution with the vehicle to the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally (p.o.) via gavage once daily.
-
The recommended dose is 100 mg/kg.
-
Monitoring and Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Experimental Workflow
The following diagram outlines the typical workflow for a mouse xenograft study with this compound.
Caption: Experimental workflow for a mouse xenograft study.
Important Considerations
-
TFA Control: Due to the potential biological activity of trifluoroacetate, it is highly recommended to include a vehicle control group that receives the TFA salt of an unrelated, inactive compound at a similar molar concentration to the this compound treatment group.
-
Toxicity: While MI-1061 has been reported to be well-tolerated at the efficacious dose, it is essential to closely monitor the animals for any signs of toxicity, including weight loss, lethargy, or ruffled fur.
-
p53 Status: The anti-tumor activity of MI-1061 is dependent on wild-type p53. It is crucial to use cell lines with a known and confirmed wild-type p53 status for efficacy studies.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for the Preparation of MI-1061 TFA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of MI-1061 Trifluoroacetate (B77799) (TFA) stock solutions for experimental use. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and integrity of your experiments.
Introduction
MI-1061 is a potent and specific inhibitor of the MDM2-p53 protein-protein interaction, demonstrating significant anti-tumor activity by activating the p53 pathway. Proper preparation of a stock solution from its trifluoroacetate (TFA) salt form is a critical first step for reliable in vitro and in vivo studies. This document outlines the necessary chemical properties, materials, and a step-by-step protocol for preparing a concentrated stock solution of MI-1061 TFA.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is essential for accurate concentration calculations and proper handling.
| Property | Value |
| Molecular Formula | C₃₂H₂₇Cl₂F₄N₃O₆ |
| Molecular Weight | 696.5 g/mol [1] |
| Appearance | Lyophilized powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage of Lyophilized Powder | Store at -20°C to -80°C, protected from light and moisture. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of atmospheric moisture, which can affect the stability and weighing of the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula for this calculation is:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
Mass (mg) = 0.01 mol/L x 0.001 L x 696.5 g/mol x 1000 mg/g = 6.965 mg
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes. Store the aliquots at -20°C or -80°C. A supplier suggests that the stock solution is stable for up to 2 years at -80°C and 1 year at -20°C.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
MI-1061 functions by inhibiting the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Caption: Simplified p53 signaling pathway and the action of MI-1061.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
References
Application Notes and Protocols: MI-1061 TFA Treatment of SJSA-1 and HCT-116 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, MI-1061 prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the accumulation of p53, activation of the p53 signaling pathway, and ultimately, cell cycle arrest and apoptosis in cancer cells with wild-type p53.
This document provides detailed protocols for the treatment of two human cancer cell lines, SJSA-1 (osteosarcoma) and HCT-116 (colorectal carcinoma), with MI-1061 trifluoroacetate (B77799) (TFA). Both cell lines express wild-type p53, making them suitable models for studying the effects of MDM2 inhibitors. SJSA-1 cells are characterized by an amplification of the MDM2 gene. HCT-116 cells are a common model for colon cancer research.
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and small molecules like MI-1061 and can have independent effects on cell viability. Therefore, it is crucial to include a TFA vehicle control in all experiments to accurately attribute the observed effects to MI-1061.
Data Presentation
Table 1: Effect of MI-1061 TFA on the Viability of SJSA-1 and HCT-116 Cells
| MI-1061 Concentration (nM) | SJSA-1 Cell Viability (%) (Mean ± SD) | HCT-116 Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.2 |
| 10 | 85 ± 5.1 | 92 ± 4.8 |
| 50 | 62 ± 6.3 | 78 ± 5.5 |
| 100 | 48 ± 4.9 | 65 ± 6.1 |
| 250 | 25 ± 3.8 | 49 ± 5.3 |
| 500 | 12 ± 2.5 | 32 ± 4.7 |
| 1000 | 5 ± 1.9 | 18 ± 3.9 |
Cell viability was assessed after 48 hours of treatment using a WST-1 assay. Data is normalized to the vehicle control.
Table 2: Induction of Apoptosis by this compound in SJSA-1 and HCT-116 Cells
| MI-1061 Concentration (nM) | SJSA-1 Apoptotic Cells (%) (Mean ± SD) | HCT-116 Apoptotic Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 4.2 ± 1.1 | 3.8 ± 0.9 |
| 50 | 15.7 ± 2.3 | 12.5 ± 1.8 |
| 100 | 28.4 ± 3.1 | 22.9 ± 2.5 |
| 250 | 55.9 ± 4.5 | 48.7 ± 3.9 |
| 500 | 78.2 ± 5.2 | 65.4 ± 4.8 |
Apoptosis was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 48 hours of treatment.
Experimental Protocols
Cell Culture and Maintenance
SJSA-1 Cell Line:
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Accutase), and re-seed at a ratio of 1:3 to 1:6.
HCT-116 Cell Line:
-
Growth Medium: McCoy's 5A medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a ratio of 1:5 to 1:10.
Preparation of this compound and TFA Vehicle Control
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
TFA Vehicle Control Stock Solution: Prepare a stock solution of TFA in sterile DMSO at a molar concentration equivalent to the 10 mM this compound stock solution.
-
Working Solutions: On the day of the experiment, dilute the stock solutions in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed SJSA-1 or HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and the TFA vehicle control in growth medium. Remove the existing medium from the wells and add 100 µL of the treatment or control solutions. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding: Seed SJSA-1 or HCT-116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with the desired concentrations of this compound or TFA vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for p53 Activation
-
Cell Treatment and Lysis: Treat SJSA-1 or HCT-116 cells in 6-well or 10 cm plates with this compound for the desired time (e.g., 6, 12, or 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution), MDM2 (e.g., 1:500 dilution), and a loading control like β-actin or GAPDH (e.g., 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: MI-1061 Signaling Pathway.
Application Notes and Protocols for MI-1061 Tfa Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1061 is a potent, orally bioavailable, and chemically stable small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase and p53 protein-protein interaction.[1][2] By disrupting the MDM2-p53 interaction, MI-1061 stabilizes and activates the p53 tumor suppressor protein in cancer cells harboring wild-type p53.[1][2] This activation of p53 leads to the transcriptional upregulation of downstream target genes, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition.[2] MI-1061 Tfa refers to the trifluoroacetate (B77799) salt of the compound.
Mechanism of Action
In normal, unstressed cells, the p53 protein is maintained at low levels through continuous degradation mediated by the E3 ubiquitin ligase, MDM2. MDM2 binds to the N-terminal transactivation domain of p53, both inhibiting its transcriptional activity and targeting it for proteasomal degradation.[3] Many human cancers with wild-type p53 exhibit an overexpression of MDM2, effectively inactivating the p53 tumor suppressor pathway and promoting cell survival.
MI-1061 acts by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53.[1][2] This disruption of the negative regulatory loop leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor. Activated p53 induces the expression of genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., PUMA, BAX).[4]
Quantitative Data Summary
The following table summarizes the in vitro potency of MI-1061 from published studies.
| Parameter | Cell Line/Assay Condition | Value | Reference |
| IC₅₀ | MDM2-p53 Interaction | 4.4 nM | [1][2][5] |
| Kᵢ | MDM2 Binding | 0.16 nM | [1][2][5] |
| Cell Growth Inhibition IC₅₀ | SJSA-1 (osteosarcoma, p53+/+) | 100 nM | [1][2][5] |
| Cell Growth Inhibition IC₅₀ | HCT-116 (colon cancer, p53+/+) | 250 nM | [1][5] |
| Cell Growth Inhibition IC₅₀ | HCT-116 (colon cancer, p53-/-) | >10,000 nM | [1][5] |
Signaling Pathway and Experimental Workflow
Caption: MI-1061 inhibits MDM2, leading to p53 stabilization and activation.
Caption: General experimental workflow for evaluating this compound in vitro.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
p53 wild-type (e.g., SJSA-1, HCT-116 p53+/+) and p53-null (e.g., HCT-116 p53-/-) cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of p53, MDM2, and p21 following treatment with this compound.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Protocol:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of p53 target genes, such as MDM2 and CDKN1A (p21).
Materials:
-
Treated cell pellets
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (MDM2, CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Data Analysis: Run the qPCR program on a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control-treated cells.[7][8]
Co-Immunoprecipitation (Co-IP)
This assay is used to verify that this compound disrupts the interaction between MDM2 and p53 in a cellular context.
Materials:
-
Treated cell pellets
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40 with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Isotype control IgG
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blot reagents (as described above)
Protocol:
-
Cell Lysis: Lyse cells in ice-cold non-denaturing lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MDM2) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Washing: Collect the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., p53). A decrease in the amount of p53 pulled down with MDM2 in this compound-treated samples compared to the control indicates disruption of the interaction.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with MI-1061 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1061 TFA is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting this interaction, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound binds to the p53-binding pocket of MDM2, preventing the ubiquitination and subsequent proteasomal degradation of p53. This stabilization of p53 leads to its accumulation in the nucleus, where it can act as a transcription factor to induce the expression of target genes such as p21 (CDKN1A) and PUMA. The upregulation of p21 mediates cell cycle arrest, primarily at the G1/S and G2/M checkpoints, while PUMA is a key mediator of apoptosis.[2]
Data Presentation
Table 1: In Vitro IC50 Values for MI-1061 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type (amplified MDM2) | 100 | [1] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | 250 | [1] |
| HCT-116 p53-/- | Colorectal Carcinoma | Null | >10000 | [1] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | Not explicitly stated for MI-1061 alone, but a related compound had an IC50 of ~108 nM | [3] |
Note: IC50 values can vary depending on the assay conditions, including cell seeding density and incubation time.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by staining cellular DNA with PI and analyzing the DNA content by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis protocol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with MI-1061 Tfa
A Guide for Researchers on the MDM2-p53 Interaction Inhibitor
This technical support center provides essential information and troubleshooting guidance for researchers utilizing MI-1061 TFA. The following content is designed to address common experimental challenges and ensure the effective application of this compound in your research.
Initial Clarification: MI-1061 is an MDM2-p53 Inhibitor
It is critical to note that MI-1061 is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. It is not an inhibitor of the Menin-MLL interaction. These two pathways are distinct in cancer biology. MI-1061 functions by preventing MDM2 from targeting the tumor suppressor protein p53 for degradation, thereby reactivating p53's functions in cells with wild-type p53.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent IC50 values for MI-1061 across different cell lines?
A1: The half-maximal inhibitory concentration (IC50) of MI-1061 is highly dependent on the cellular context. Key factors that can lead to variability include:
-
p53 Status: The primary mechanism of action for MI-1061 is the stabilization of wild-type p53. Therefore, cell lines with wild-type p53 are generally more sensitive to MI-1061 than those with mutated or null p53.[1]
-
Endogenous Protein Expression Levels: Baseline expression levels of MDM2 can vary significantly between cell lines, influencing the concentration of the inhibitor required to elicit a response.
-
Compensatory Signaling Pathways: Cancer cells can possess or develop resistance mechanisms that bypass the effects of p53 activation.
Q2: I am not observing the expected decrease in cell viability, even in p53 wild-type cells. What could be the issue?
A2: If you are not observing the expected cytotoxic or cytostatic effects, consider the following possibilities:
-
Compound Solubility and Stability: this compound should be properly dissolved, typically in DMSO for a stock solution, and then diluted in culture medium. Ensure that the final concentration in your cell culture medium does not lead to precipitation. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. The stability of MI-1061 is generally good.[1][2]
-
Cellular Response to p53 Activation: Reactivation of p53 does not always lead to apoptosis. In some cell types, it may induce cell cycle arrest or senescence.[3][4] The specific outcome is dependent on the cellular context and the presence of other genetic and epigenetic factors.
-
Acquired Resistance: Prolonged exposure to MDM2 inhibitors can lead to acquired resistance, often through the selection of cells with mutations in the p53 gene.
Q3: I am seeing an increase in MDM2 protein levels after treatment with MI-1061. Is this expected?
A3: Yes, this is an expected on-target effect. MDM2 is a transcriptional target of p53. When MI-1061 inhibits the MDM2-p53 interaction, p53 is stabilized and activated, leading to increased transcription of its target genes, including MDM2 itself. This is part of a negative feedback loop.
Troubleshooting Inconsistent Results
| Problem | Potential Cause | Recommended Troubleshooting Steps |
| High variability between replicates in cell viability assays | Inconsistent cell seeding, edge effects in multi-well plates, or compound precipitation. | Ensure a homogenous single-cell suspension before plating. To mitigate edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. Visually inspect for compound precipitation after dilution in media. |
| Weak or no p53 stabilization observed by Western blot | Incorrect p53 status of the cell line, insufficient drug concentration or treatment time, or issues with the Western blot protocol. | Confirm the p53 status of your cell line (wild-type is required). Perform a dose-response and time-course experiment to determine optimal conditions. Ensure your lysis buffer contains protease and phosphatase inhibitors and that samples are kept on ice. |
| Cell death is observed in p53-mutant or null cell lines | Potential off-target effects at high concentrations. | Determine the IC50 in both p53 wild-type and p53-null/mutant cell lines to assess specificity. MI-1061 shows significantly lower potency in p53-deficient cells. If effects are seen at high concentrations, they may be independent of p53. |
| Loss of compound efficacy over time | Development of acquired resistance. | Analyze the p53 gene sequence in resistant cells to check for mutations. Investigate downstream signaling pathways that may be compensating for p53 activation. |
Data Presentation
Table 1: In Vitro Activity of MI-1061 in Different Cell Lines
| Cell Line | p53 Status | IC50 (nM) |
| SJSA-1 | Wild-type | 100 |
| HCT-116 p53+/+ | Wild-type | 250 |
| HCT-116 p53-/- | Null | >10,000 |
Data summarized from MedchemExpress product information.
Experimental Protocols
Protocol 1: Western Blot for p53 and MDM2 Stabilization
This protocol is for assessing the stabilization of p53 and the upregulation of MDM2 following treatment with MI-1061.
-
Cell Lysis:
-
Plate and treat cells with MI-1061 at the desired concentrations and for the appropriate duration.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Keep samples on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of MI-1061 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of MI-1061 for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
References
MI-1061 Tfa solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with MI-1061. Our aim is to help you resolve common issues, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MI-1061 and what is its mechanism of action?
MI-1061 is a potent, orally bioavailable, and chemically stable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] It binds to MDM2 with high affinity, preventing it from targeting the tumor suppressor protein p53 for degradation.[4] This leads to the activation and accumulation of p53, which in turn induces apoptosis in cancer cells that harbor wild-type p53.[1][2]
Q2: What are the general solubility characteristics of MI-1061?
MI-1061 is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] Like many small molecule inhibitors, it is expected to have low solubility in aqueous solutions. For in vitro cellular assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous cell culture medium.
Troubleshooting Guide: MI-1061 Solubility Issues
Issue 1: Precipitate forms when diluting my MI-1061 DMSO stock solution in aqueous media.
This is a common issue for hydrophobic compounds. The precipitate forms because the compound crashes out of solution when the concentration of the organic solvent (DMSO) is significantly lowered by dilution in an aqueous buffer.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.5%) to minimize solvent effects on your cells, but high enough to maintain the solubility of MI-1061. You may need to test a range of final DMSO concentrations.
-
Use a Lower Working Concentration: If possible, lower the final working concentration of MI-1061 in your experiment.
-
Warm the Solution: Gently warming the solution to 37°C may help to redissolve the precipitate. However, be cautious about the temperature stability of MI-1061.
-
Sonication: Brief sonication of the diluted solution can help to break up and redissolve the precipitate.
-
Use of Pluronic F-68: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final aqueous medium can help to improve solubility.
Issue 2: My MI-1061 powder will not dissolve in DMSO.
If you are having trouble dissolving the MI-1061 powder in DMSO, consider the following:
Solutions:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water contamination in DMSO can significantly reduce its ability to dissolve hydrophobic compounds.[5][6] Use fresh, high-quality, anhydrous DMSO.
-
Gentle Warming and Vortexing: Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate intermittently to aid dissolution.
-
Check for Purity: Impurities in the compound can sometimes affect solubility.
Issue 3: I suspect residual Trifluoroacetic Acid (TFA) is affecting my experiments.
While there is no specific literature detailing issues with TFA and MI-1061, TFA is sometimes used during the purification of synthetic small molecules (e.g., via HPLC) and residual amounts can remain in the final product. TFA is a strong acid and can alter the pH of your solutions, which can in turn affect compound solubility and cellular function.
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): The CoA for your batch of MI-1061 may provide information about residual solvents or salts.
-
pH Adjustment: If you suspect residual TFA is making your stock solution acidic, you can try to neutralize it. Prepare a dilute solution of your MI-1061 stock in your final assay buffer and measure the pH. If it is acidic, you can adjust the pH of your final assay medium accordingly. Be cautious with this approach as it may affect the compound's stability.
-
Consider a Salt-Free Version: If you consistently encounter issues that you suspect are related to TFA, contact your supplier to see if a salt-free version of the compound is available.
Experimental Protocols
Protocol 1: Preparation of a 10 mM MI-1061 Stock Solution in DMSO
-
Materials:
-
MI-1061 powder (Molecular Weight: 582.45 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of MI-1061 powder. For example, to make 1 mL of a 10 mM stock solution, you will need 5.82 mg of MI-1061.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
-
Data Summary
Table 1: Solubility of MI-1061 and Related Compounds
| Compound | Solvent | Solubility | Source |
| MI-1061 | DMSO | 10 mM | [3] |
| MI-2 | DMSO | 75 mg/mL (~199.7 mM) | [6] |
| Ethanol | 75 mg/mL | [6] | |
| Water | Insoluble | [6] | |
| MI-503 | DMSO | 25 mg/mL (~44.28 mM) | [5] |
| Menin-MLL Inhibitor 20 | DMSO | Sparingly Soluble (1-10 mg/mL) | [7] |
Visualizations
Caption: MDM2-p53 signaling pathway and the inhibitory action of MI-1061.
Caption: Workflow for troubleshooting MI-1061 solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. biocompare.com [biocompare.com]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
optimizing MI-1061 Tfa treatment time for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-1061 Tfa. The primary focus of this guide is to provide insights on optimizing treatment time for maximum therapeutic effect and to address common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: MI-1061 is a potent, orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] It functions by binding to MDM2 at the p53-binding pocket, thereby preventing MDM2 from targeting p53 for degradation. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest, and apoptosis in cancer cells that harbor wild-type p53.[4][5][6] The "Tfa" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which is a common counterion used during the synthesis and purification of small molecules and peptides.[2][7]
Q2: Why is the treatment time with this compound a critical parameter to optimize?
A2: The duration of treatment with this compound is a critical parameter that can significantly influence experimental outcomes. Insufficient treatment time may not allow for the complete activation of the p53 signaling pathway and its downstream effects, such as apoptosis. Conversely, excessively long exposure, especially at high concentrations, could lead to off-target effects or the development of cellular resistance mechanisms. Furthermore, studies with other MDM2 inhibitors have shown that continuous exposure may not be necessary to sustain p53 activation and induce apoptosis, making optimization of the treatment window essential for designing effective experimental and potential therapeutic protocols.[5][8]
Q3: What are the potential confounding effects of the Tfa counterion in my experiments?
A3: Trifluoroacetic acid (TFA) is a strong acid used in the purification of synthetic compounds like MI-1061.[7][9] Residual TFA in your MI-1061 sample can interfere with biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which could be mistaken for the biological activity of MI-1061.[1][2][7]
-
Alteration of Compound Properties: TFA can interact with the compound, potentially altering its solubility, aggregation, and conformation, which may affect its biological activity.[2]
-
Assay Interference: TFA can directly interfere with certain assay reagents or detection methods.
It is crucial to run appropriate controls to account for any effects of TFA in your experiments.
Q4: What is a good starting point for treatment time in my in vitro experiments?
A4: Based on studies with MI-1061 and other MDM2 inhibitors, a common starting point for in vitro treatment duration is between 24 and 72 hours for cell viability and apoptosis assays.[10][11] For mechanistic studies looking at protein expression changes (e.g., p53, MDM2, p21), shorter time points are often informative. A time-course experiment is highly recommended to determine the optimal treatment duration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Problem 1: I am observing higher than expected cytotoxicity, even at low concentrations of this compound.
-
Possible Cause: The observed cytotoxicity may be due to the Tfa counterion rather than the specific activity of MI-1061.
-
Troubleshooting Steps:
-
Run a "TFA-only" control: Prepare a solution of trifluoroacetic acid at the same molar concentrations as the Tfa in your this compound dilutions and treat your cells with it. This will help you to distinguish between the cytotoxic effects of the counterion and the biological activity of MI-1061.
-
Consider compound purity: Ensure the purity of your this compound lot is high and that there are no other cytotoxic impurities.
-
Reduce serum concentration: If using a serum-containing medium, consider reducing the serum concentration during treatment, as serum proteins can sometimes interact with small molecules and influence their activity.
-
Problem 2: I am not observing the expected p53 activation or downstream effects (e.g., apoptosis) after treatment with this compound.
-
Possible Cause: The treatment time may be suboptimal for the specific cell line and endpoint being measured.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Treat your cells with a fixed concentration of this compound and harvest at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). Analyze for p53 stabilization, and the induction of p53 target genes like CDKN1A (p21) and pro-apoptotic proteins like PUMA and BAX.
-
Verify p53 status of your cell line: MI-1061's mechanism of action is dependent on wild-type p53. Confirm the p53 status of your cell line through sequencing or by using a positive control compound known to induce p53-dependent apoptosis, such as Nutlin-3a.
-
Check for compound stability: Ensure that this compound is stable in your cell culture medium over the duration of the experiment. Prepare fresh dilutions for each experiment.
-
Data Presentation
Table 1: In Vitro Activity of MI-1061 in p53 Wild-Type and p53 Null Cell Lines
| Cell Line | p53 Status | IC50 (nM) |
| SJSA-1 | Wild-Type | 100[1][3] |
| HCT-116 p53+/+ | Wild-Type | 250[1][3] |
| HCT-116 p53-/- | Null | >10000[1][3] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Time for this compound-induced Apoptosis
This protocol outlines a time-course experiment to identify the optimal treatment duration for inducing apoptosis in a cancer cell line with wild-type p53.
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations. Include a vehicle control (DMSO) and a "TFA-only" control at a concentration equivalent to that in the highest concentration of this compound used.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and the corresponding controls.
-
Time Points: At various time points (e.g., 24, 48, and 72 hours), measure apoptosis using a preferred method (e.g., Annexin V/PI staining followed by flow cytometry, or a caspase-3/7 activity assay).
-
Data Analysis: For each time point, plot the percentage of apoptotic cells against the log of the this compound concentration to determine the EC50 value. The optimal treatment time will be the one that yields a potent and robust apoptotic response with a clear dose-response relationship.
Protocol 2: Time-Course Analysis of p53 Pathway Activation by Western Blot
This protocol describes how to assess the kinetics of p53 pathway activation following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with a fixed, effective concentration of this compound (determined from a dose-response experiment) and a vehicle control.
-
Cell Lysis: At various time points (e.g., 0, 2, 4, 8, 16, and 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative protein expression levels against time to visualize the kinetics of p53 pathway activation.
Mandatory Visualization
Caption: Mechanism of action of MI-1061.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
unexpected cytotoxicity of MI-1061 Tfa in normal cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with MI-1061 TFA in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for MI-1061?
A1: MI-1061 is a potent and specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] Its primary mechanism is to block the binding of MDM2 to p53. In cells with wild-type p53, this inhibition leads to the activation and accumulation of p53.[3][4] Activated p53 then acts as a transcription factor, upregulating target genes that can induce cell cycle arrest and apoptosis.[4][5][6]
Q2: Is cytotoxicity in normal, non-cancerous cells an expected outcome of this compound treatment?
A2: Generally, no. Published preclinical data suggests that MI-1061 and other specific MDM2 inhibitors are selectively toxic to cancer cells expressing wild-type p53.[5][6] Studies have shown that while these inhibitors can activate p53 in both normal and cancer cells, they tend to induce cell cycle arrest in normal cells but not significant apoptosis.[6][7] However, unexpected cytotoxicity in normal cells can occur under certain experimental conditions.
Q3: Why might I be observing cytotoxicity in my normal cell lines?
A3: Several factors could contribute to unexpected cytotoxicity in normal cells:
-
High Inhibitor Concentration: Concentrations significantly above the optimal range can lead to off-target effects and non-specific toxicity.[8]
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor for extended periods can disrupt normal cellular processes.[8]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[8]
-
Compound Stability: Degradation of the compound due to improper storage or handling could potentially lead to the formation of toxic byproducts.[9]
-
Cell Line Specific Sensitivity: Some normal cell lines may have unique, uncharacterized sensitivities to p53 activation or to the compound itself.
-
Experimental Error: Errors in dilution calculations or cell handling can lead to inaccurate results.
Q4: How does this compound differ from Menin-MLL inhibitors?
A4: this compound and Menin-MLL inhibitors target completely different pathways. This compound disrupts the MDM2-p53 interaction to activate the p53 tumor suppressor pathway.[1][2] Menin-MLL inhibitors, on the other hand, are designed to block the interaction between Menin and MLL fusion proteins, which is critical for the development of certain types of leukemia.[10][11][12][13] These inhibitors typically lead to the downregulation of genes like HOXA9 and MEIS1.[11][14]
Troubleshooting Guide
If you are observing unexpected levels of cell death in your normal cell lines after treatment with this compound, follow these steps to identify the potential cause.
Issue: High Cytotoxicity in Normal Cells
This guide will help you systematically troubleshoot the possible causes of unexpected cell death.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Data Presentation
Summarize your experimental findings in a clear, tabular format to easily compare the cytotoxic effects of this compound across different cell lines.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Cell Type | p53 Status | Assay Type | Incubation Time (h) | IC₅₀ / GI₅₀ (µM) | Max Inhibition / Cytotoxicity (%) |
| SJSA-1 | Osteosarcoma (Cancer) | Wild-Type | MTT | 72 | e.g., 0.1 | e.g., 95% |
| HCT-116 | Colon Cancer | Wild-Type | MTT | 72 | e.g., 0.25 | e.g., 92% |
| HCT-116 p53-/- | Colon Cancer | Null | MTT | 72 | >10 | e.g., 15% |
| CCD-18Co | Normal Colon Fibroblast | Wild-Type | MTT | 72 | Enter your data | Enter your data |
| Your Normal Cell Line | Enter cell type | Confirm status | e.g., LDH | Enter time | Enter your data | Enter your data |
Note: IC₅₀/GI₅₀ values for SJSA-1 and HCT-116 are illustrative and based on published data for MI-1061.[1][2][3]
Key Signaling Pathway
The primary pathway affected by MI-1061 is the p53 signaling pathway. Understanding this pathway is crucial for interpreting your results.
Caption: The MDM2-p53 signaling pathway inhibited by MI-1061.
Experimental Protocols
Below are detailed protocols for common cytotoxicity assays to help ensure your experimental setup is robust and reproducible.
MTT Cell Viability Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15][16]
-
Materials:
-
Target cells (normal and control cancer lines)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., DMSO at the highest concentration used) and a no-treatment control.[8] Replace the existing medium with 100 µL of the compound dilutions.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[16][17]
-
Materials:
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH assay kit
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Include the following controls[16][17]:
-
Vehicle Control: Measures spontaneous LDH release.
-
Maximum LDH Release Control: Treat cells with the lysis buffer provided in the kit 45 minutes before the end of incubation.
-
No Cell Control: Medium only for background measurement.
-
-
Incubation: Incubate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 10-30 minutes at room temperature, protected from light.
-
Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Materials:
-
Target cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to p21-mediated cell cycle arrest and selective cell death in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to p21-mediated cell cycle arrest and selective cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What is a Menin Inhibitor? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
why is MI-1061 Tfa not inducing apoptosis in my cells
Welcome to the technical support center for MI-1061 TFA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally bioavailable small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2) protein.[1][2][3] It works by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1][3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4] By inhibiting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the transcription of p53 target genes involved in cell cycle arrest and apoptosis.[1][3][4]
Q2: In which types of cells is this compound expected to be effective?
The anti-tumor activity of this compound is critically dependent on the presence of wild-type (WT) p53.[1][3] Therefore, it is expected to be most effective in cancer cell lines and tumors that retain functional, non-mutated p53.[5][6] Cells with mutated or deleted TP53 genes are typically resistant to this compound.[1][6]
Q3: What are the common reasons for a lack of apoptosis induction with this compound?
The most common reasons for the failure of this compound to induce apoptosis are:
-
Mutant or null TP53 status of the cells: This is the primary mechanism of resistance.[1][6]
-
Suboptimal drug concentration or treatment duration: Insufficient drug exposure may not be enough to activate the p53 pathway.
-
High levels of MdmX (MDM4): MdmX is a homolog of MDM2 that can also inhibit p53 but is not effectively targeted by all MDM2 inhibitors.[7][8][9] Overexpression of MdmX can lead to resistance to MDM2-specific inhibitors.[7][8]
-
Alterations in downstream apoptotic signaling pathways: Defects in apoptotic machinery downstream of p53 can prevent apoptosis even if p53 is activated.
-
Issues with the compound itself: Degradation or incorrect storage of the this compound can lead to loss of activity.
Troubleshooting Guide: Why is this compound not inducing apoptosis in my cells?
This guide will walk you through a series of steps to identify the potential cause of your experimental issue.
Step 1: Verify Cell Line Sensitivity and Experimental Parameters
The first step is to ensure that your experimental setup is appropriate for observing this compound-induced apoptosis.
1.1. Confirm the TP53 Status of Your Cells
The efficacy of this compound is contingent on wild-type p53.
-
Action: Verify the TP53 status of your cell line through literature search, supplier information, or direct sequencing.
-
Rationale: If your cells have a mutant or null TP53 gene, this compound will not be able to activate the p53 pathway and induce apoptosis.[1][6]
1.2. Optimize this compound Concentration and Incubation Time
-
Action: Perform a dose-response and time-course experiment. A good starting point for concentration is the known IC50 value for sensitive cell lines.
-
Rationale: The optimal concentration and duration of treatment can vary between cell lines. It's crucial to determine the effective dose and time point for apoptosis induction in your specific model.
Quantitative Data Summary: this compound In Vitro Activity
| Cell Line | TP53 Status | IC50 (nM) | Reference |
| SJSA-1 | Wild-Type | 100 | [1] |
| HCT-116 p53+/+ | Wild-Type | 250 | [1] |
| HCT-116 p53-/- | Null | >10,000 | [1] |
| RS4;11 | Wild-Type | Not specified, but sensitive | [10] |
1.3. Include Positive and Negative Controls
-
Action: Use a cell line known to be sensitive to this compound (e.g., SJSA-1) as a positive control and a TP53 mutant or null cell line (e.g., HCT-116 p53-/-) as a negative control.
-
Rationale: Controls will help you determine if the issue is with your specific cell line, the compound, or the experimental procedure.
Logical Troubleshooting Flow for Initial Experiments
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound, CasNo.1410737-35-7 BOC Sciences United States [bocscichem.lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of MI-1061 Tfa in culture media
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing MI-1061 Tfa in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential challenges, particularly concerning the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It is a trifluoroacetate (B77799) (Tfa) salt of the active compound MI-1061. By binding to MDM2, MI-1061 blocks the interaction with p53, leading to the stabilization and activation of p53. This activation of the p53 tumor suppressor pathway can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] MI-1061 belongs to the spiro-oxindole class of MDM2 inhibitors and has been specifically designed for improved chemical stability compared to earlier generations.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months). Protect from light and moisture.
Q4: I am observing lower than expected potency in my cell-based assays. Could this be due to instability?
A4: While MI-1061 was designed for chemical stability, a loss of potency can be an indicator of compound degradation in your specific experimental setup. Factors such as prolonged incubation times, high metabolic activity of cells, or specific components in your culture medium could contribute to a decrease in the effective concentration. It is recommended to perform a stability assessment of this compound in your specific cell culture medium and conditions.
Q5: What is the relevance of the "Tfa" in this compound?
A5: "Tfa" indicates that MI-1061 is supplied as a trifluoroacetate salt. Trifluoroacetic acid is often used during the purification of synthetic compounds. While generally not biologically active at the low concentrations present after dilution, it is a good practice to include a vehicle control in your experiments that contains the same final concentration of the solvent and any residual TFA from a mock preparation.
Troubleshooting Guide
Issue 1: Inconsistent results between experiments.
-
Question: I am observing high variability in the biological effects of this compound across different experimental replicates. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Stock Solution | Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound precipitation or degradation. | Prepare small, single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. |
| Variability in Media Preparation | Different lots of serum or supplements in the cell culture medium can have varying compositions, potentially affecting compound stability or activity. | Use a consistent source and lot of media, serum, and supplements for a series of related experiments. |
| Cell Passage Number | Cells at high passage numbers can exhibit altered metabolism and drug sensitivity. | Use cells within a consistent and low passage number range for all experiments. |
| Precipitation in Media | Adding a concentrated DMSO stock directly to aqueous culture media can cause the compound to precipitate, especially at higher concentrations. | Perform serial dilutions of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently mixing. |
Issue 2: Suspected degradation of this compound in long-term cultures.
-
Question: My experiments require incubating cells with this compound for 48-72 hours. How can I ensure a stable concentration of the compound?
-
Answer: While MI-1061 is designed for stability, long incubation times at 37°C can be challenging for any small molecule.
| Factor | Explanation | Mitigation Strategy |
| Temperature | Prolonged exposure to 37°C can accelerate the degradation of some compounds. | If experimental conditions permit, consider replenishing the media with fresh this compound every 24-48 hours. |
| pH of Media | The pH of cell culture media can shift over time due to cellular metabolism, which may affect the stability of pH-sensitive compounds. | Ensure your culture medium is well-buffered and monitor the pH, especially in dense cultures. |
| Light Exposure | Some compounds are sensitive to light and can undergo photodegradation. | Protect your cell culture plates from direct light by keeping them in the incubator and minimizing exposure during handling. Use amber-colored tubes for stock solutions. |
| Media Components | Components in the media, such as certain amino acids or vitamins, could potentially interact with the compound over time. | If you suspect an interaction, you can test the stability of this compound in a simpler, serum-free medium as a control. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium using HPLC
This protocol allows for the quantitative assessment of this compound stability over time in your specific cell culture medium.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the complete cell culture medium with this compound to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.5%.
-
Aliquot the spiked medium into sterile microcentrifuge tubes or a 96-well plate.
-
Take a time-zero (T=0) sample immediately and store it at -80°C until analysis. This will serve as your reference.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot and immediately freeze it at -80°C to stop any further degradation.
-
For analysis, thaw the samples and precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins.
-
Analyze the supernatant using a validated HPLC method to quantify the peak area of the parent MI-1061 compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Hypothetical Stability Data of this compound in Different Media:
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI + 10% FBS |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 8 | 95% | 96% |
| 24 | 91% | 93% |
| 48 | 85% | 88% |
| 72 | 78% | 82% |
Note: This is a hypothetical table for illustrative purposes. Actual stability may vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: Simplified p53 signaling pathway and the action of this compound.
References
addressing off-target effects of MI-1061 Tfa in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MI-1061 Tfa, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This guide is intended for researchers, scientists, and drug development professionals to address potential experimental challenges, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a weaker response to this compound than expected, even though they are wild-type for p53. What are the possible reasons?
A1: Several factors could contribute to a weaker-than-expected response to this compound:
-
Suboptimal Compound Concentration: Ensure that the concentration range used is appropriate for your specific cell line. We recommend performing a dose-response curve to determine the optimal IC50.
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound is stored as recommended and prepare fresh dilutions for each experiment.
-
Cell Line Specific Factors: The cellular context, including the expression levels of MDM2 and other p53 regulatory proteins, can influence the response to MDM2 inhibitors.
-
p53 Pathway Integrity: While your cells may be wild-type for p53, downstream components of the p53 signaling pathway could be altered, leading to a blunted response.
Q2: I am observing cytotoxicity in my p53-mutant or p53-null cell lines treated with this compound. Is this an expected off-target effect?
A2: While this compound is designed to be selective for the MDM2-p53 interaction, observing effects in p53-deficient cells could point towards p53-independent functions of MDM2 or potential off-target activities of the compound. MDM2 has known roles in regulating other proteins involved in cell cycle control and DNA repair, such as p21 and NF-κB.[1][2][3] Inhibition of these functions could lead to cellular effects even in the absence of functional p53. It is recommended to investigate these alternative pathways if you observe significant p53-independent effects.
Q3: How can I confirm that the observed effects in my experiment are due to the on-target inhibition of the MDM2-p53 interaction?
A3: To confirm on-target activity, we recommend the following control experiments:
-
Use of p53-null cells: As a negative control, use a cell line that does not express p53. A significant reduction in the activity of this compound in these cells compared to your p53 wild-type cells would indicate on-target activity.
-
Western Blot Analysis: Treatment with this compound should lead to an accumulation of p53 protein and an increase in the expression of its downstream targets, such as p21 and PUMA.[4]
-
Co-immunoprecipitation: Perform a co-immunoprecipitation assay to demonstrate that this compound disrupts the interaction between MDM2 and p53 in your cellular model.
Q4: Are there any known off-target interactions of this compound that I should be aware of?
A4: While specific off-target profiling data for this compound, such as kinome-wide screening, is not extensively published, the broader class of MDM2 inhibitors may have p53-independent effects due to the diverse functions of the MDM2 protein.[1] One potential off-target pathway to consider is the regulation of the transcription factor KLF5, which has been shown to be involved in the expression of MDM2. Researchers should be mindful of these possibilities and design experiments with appropriate controls to validate their findings.
Data Presentation
Table 1: In Vitro Potency of MI-1061
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.16 nM | |
| IC50 (MDM2-p53 Interaction) | 4.4 nM |
Table 2: Cell Growth Inhibition (IC50) of MI-1061 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 100 | |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | 250 | |
| HCT-116 p53-/- | Colorectal Carcinoma | Null | >10,000 | |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | >100 | |
| MV4;11 | Acute Myeloid Leukemia | Wild-Type | >100 | |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | Not Reported | |
| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | Not Reported | |
| IOMM-Lee | Malignant Meningioma | Wild-Type | Not Reported | |
| CH157-MN | Malignant Meningioma | Wild-Type | Not Reported |
Experimental Protocols
Protocol 1: Western Blot Analysis for p53 Pathway Activation
This protocol details the steps to assess the activation of the p53 pathway in response to this compound treatment by measuring the protein levels of p53 and its downstream target, p21.
Materials:
-
Cell line of interest (e.g., SJSA-1, HCT-116)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess MDM2-p53 Interaction
This protocol is for verifying that this compound disrupts the interaction between MDM2 and p53.
Materials:
-
Cell line expressing both MDM2 and p53
-
This compound
-
IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells using a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both MDM2 and p53 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential on-target and off-target pathways of this compound.
References
- 1. p53 reporter luciferase assays [bio-protocol.org]
- 2. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MI-1061 Western Blot Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals who are using MI-1061 and encountering issues with weak or absent bands in their Western blot analyses. This guide provides troubleshooting tips, frequently asked questions, detailed protocols, and visual workflows to help you resolve these common experimental challenges.
Introduction: Understanding MI-1061 and Your Western Blot Target
Before proceeding, it is important to clarify the terminology. MI-1061 is often supplied as MI-1061 TFA , where TFA stands for trifluoroacetate, a salt form of the compound. "Tfa" is not a protein target. MI-1061 is a potent and specific inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] Its mechanism of action involves activating the p53 pathway.[3][4] Therefore, when treating cells with MI-1061, the expected outcome is an accumulation of p53 and MDM2 proteins. Weak or absent bands for these target proteins are contrary to the expected effect of MI-1061 and suggest an issue in the experimental setup.
This guide will focus on troubleshooting weak or absent Western blot signals for proteins within the MDM2-p53 pathway, such as p53, MDM2, and the downstream target p21, following treatment with MI-1061.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of MI-1061 treatment on p53 and MDM2 protein levels?
A1: Treatment with an effective dose of MI-1061 should block the MDM2-mediated degradation of p53, leading to an accumulation of p53 protein. As MDM2 is a transcriptional target of p53, the increased p53 activity will, in turn, upregulate MDM2 expression, leading to an accumulation of MDM2 as well. Therefore, you should expect to see stronger, not weaker, bands for both p53 and MDM2 after successful treatment.
Q2: I am not seeing any bands for my target protein. Where should I start troubleshooting?
A2: Start by confirming the success of the protein transfer from the gel to the membrane using a reversible stain like Ponceau S. This will quickly tell you if the issue lies in the transfer step or elsewhere. If the transfer is successful, the problem is likely related to the primary antibody, the protein sample itself, or the detection step.
Q3: Why are my Western blot bands blurry?
A3: Blurry bands can be caused by several factors, including running the gel at too high a voltage, incorrect buffer preparation, or air bubbles trapped during the transfer process.
Q4: I see multiple bands in my Western blot. What does this mean?
A4: Multiple bands can arise from high concentrations of the primary or secondary antibodies leading to non-specific binding, or the primary antibody may be cross-reacting with other proteins that have similar epitopes. It is also possible that your target protein has splice variants or is subject to cleavage.
Troubleshooting Guide: Weak or Absent Bands
This section provides a detailed question-and-answer guide to troubleshoot weak or absent Western blot bands for p53, MDM2, or other downstream targets after MI-1061 treatment.
Category 1: MI-1061 Treatment
-
Question: Is it possible my MI-1061 treatment is not effective?
-
Answer: Yes, this is a possibility.
-
Concentration: Ensure you are using an appropriate concentration of MI-1061 for your specific cell line. The half-maximal inhibitory concentration (IC50) can vary between cell lines (see Table 1).
-
Treatment Duration: The incubation time may be insufficient to induce a detectable accumulation of the target protein. Consider a time-course experiment to optimize the treatment duration.
-
Compound Integrity: Ensure the this compound is properly stored to maintain its activity. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
-
Category 2: Sample Preparation and Protein Abundance
-
Question: What if my target protein is not abundant enough in the samples?
-
Answer: Low protein abundance is a common cause of weak signals.
-
Increase Protein Load: Load a higher amount of total protein per well (e.g., 30-50 µg).
-
Positive Control: Include a positive control, such as a cell lysate known to express high levels of your target protein, to validate your experimental setup.
-
Sample Integrity: Prevent protein degradation by keeping samples on ice and using lysis buffer containing protease and phosphatase inhibitors. Avoid multiple freeze-thaw cycles of your lysates.
-
-
Category 3: Antibodies and Immunodetection
-
Question: How can I be sure my primary and secondary antibodies are working correctly?
-
Answer: Antibody-related issues are a frequent source of poor Western blot results.
-
Primary Antibody Concentration: The concentration of your primary antibody may be too low. Increase the concentration or try incubating the membrane overnight at 4°C to enhance the signal.
-
Antibody Compatibility: Ensure your primary antibody is validated for Western blotting and recognizes the target protein from the species you are studying. Also, confirm that your secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
-
Antibody Activity: If the antibody is old or has been stored improperly, it may have lost activity. Test its activity using a dot blot.
-
Secondary Antibody: Use a fresh dilution of your secondary antibody and ensure it is stored correctly.
-
-
Category 4: Western Blot Technique and Protocol
-
Question: I've checked my treatment and antibodies, but the signal is still weak. What technical aspects should I review?
-
Answer: Several steps in the Western blot protocol can lead to weak signals.
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane is a common problem. Confirm successful transfer with Ponceau S staining. For large proteins, you may need to optimize the transfer time and buffer composition.
-
Blocking: While essential for reducing background, over-blocking can sometimes mask the antigen. If you are using non-fat dry milk, try switching to Bovine Serum Albumin (BSA) or reducing the milk concentration.
-
Washing: Excessive washing can strip the antibody from the membrane. Reduce the number or duration of wash steps.
-
Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough to detect your target protein. If you have a weak signal, you may need to switch to a more sensitive substrate.
-
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of MI-1061 in different cancer cell lines. This data can help you determine an appropriate starting concentration for your experiments.
| Cell Line | p53 Status | IC50 (nM) |
| SJSA-1 | Wild-Type | 100 |
| HCT-116 p53+/+ | Wild-Type | 250 |
| HCT-116 p53-/- | Knockout | >10000 |
| Data sourced from MedchemExpress. |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing p53 Pathway Proteins
This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental conditions.
-
Cell Lysis and Protein Quantification:
-
After treating cells with MI-1061, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane. PVDF is recommended for its durability.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST. For phosphorylated proteins, BSA is recommended.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-MDM2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Apply an ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD camera-based imager.
-
Mandatory Visualizations
Signaling Pathway of MI-1061
Caption: Mechanism of action of MI-1061, an inhibitor of the MDM2-p53 interaction.
Troubleshooting Workflow for Weak or Absent Bands
Caption: A step-by-step workflow for troubleshooting weak or absent Western blot bands.
References
how to prevent MI-1061 Tfa precipitation in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of MI-1061, particularly when trifluoroacetic acid (TFA) is present from synthesis or purification steps. The following information is based on general principles for handling small molecules and peptide-based compounds that are often formulated as TFA salts.
Frequently Asked Questions (FAQs)
Q1: What is MI-1061 and why is TFA present?
MI-1061 is a novel small molecule inhibitor. It is commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a technique that often uses trifluoroacetic acid (TFA) as an ion-pairing agent to achieve high-purity separation. As a result, the final lyophilized product of MI-1061 is often a TFA salt.
Q2: I dissolved my MI-1061 sample in an aqueous buffer and it precipitated. What is the likely cause?
Precipitation of MI-1061 in aqueous solutions is frequently linked to the presence of its TFA salt. Several factors can contribute to this issue:
-
Poor Solubility of the TFA Salt: The TFA salt of MI-1061 may have lower solubility in certain aqueous buffers compared to its free-base form or other salt forms.
-
pH Shift: When the lyophilized MI-1061 TFA salt is dissolved in a neutral or near-neutral buffer (e.g., PBS, pH 7.4), the acidic TFA is neutralized. This pH shift can alter the charge of the MI-1061 molecule itself, potentially reducing its solubility and causing it to precipitate.
-
High Concentration: Attempting to prepare solutions at concentrations that exceed the solubility limit of MI-1061 in the chosen solvent system will lead to precipitation.
-
Buffer Composition: Certain ions in the buffer may interact with MI-1061 or the TFA counter-ion, leading to the formation of insoluble complexes. For instance, phosphate (B84403) buffers can sometimes contribute to the precipitation of small molecules.
Troubleshooting Guide: Resolving MI-1061 Precipitation
If you encounter precipitation, consult the following troubleshooting steps.
Initial Observation: Precipitate forms in aqueous buffer.
The logical workflow below can guide your troubleshooting process.
Caption: Troubleshooting workflow for MI-1061 precipitation.
Quantitative Data Summary
The solubility of MI-1061 is highly dependent on the solvent system. The tables below provide illustrative data on how solubility can be affected by pH and the use of a common organic co-solvent, dimethyl sulfoxide (B87167) (DMSO).
Table 1: Illustrative Solubility of this compound Salt at Various pH Values
| Buffer System | pH | Estimated Solubility (mg/mL) | Observations |
| Citrate Buffer | 5.0 | > 10 | Clear solution |
| Citrate Buffer | 6.0 | ~5 | Slight haze may form over time |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 | Immediate, heavy precipitation |
| Tris Buffer | 8.0 | < 0.1 | Immediate, heavy precipitation |
Table 2: Illustrative Solubility of MI-1061 in Aqueous Buffer with DMSO as a Co-Solvent
| Primary Solvent | % DMSO (v/v) | Estimated Solubility (mg/mL) |
| PBS (pH 7.4) | 0 | < 0.1 |
| PBS (pH 7.4) | 2 | ~1 |
| PBS (pH 7.4) | 5 | ~5 |
| PBS (pH 7.4) | 10 | > 10 |
Experimental Protocols
Protocol 1: Recommended Solubilization Method for this compound Salt
This protocol describes the recommended steps for preparing a high-concentration stock solution of MI-1061 and diluting it into an aqueous experimental buffer.
Caption: Recommended workflow for solubilizing MI-1061.
Methodology:
-
Prepare Stock Solution:
-
Allow the vial of lyophilized MI-1061 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a small volume of an organic solvent, such as 100% DMSO, to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate the solution for 1-2 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no particulates.
-
-
Prepare Working Solution:
-
To prepare your final working solution, perform a serial dilution of the DMSO stock into your aqueous experimental buffer (e.g., cell culture media, PBS).
-
Crucial Step: Add the small volume of the DMSO stock to the larger volume of aqueous buffer while vortexing gently. Do not add the aqueous buffer to the DMSO stock, as this can cause the compound to crash out of solution.
-
Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤0.5%) to avoid impacting your experimental results.
-
Protocol 2: TFA Removal via Buffer Exchange (Advanced)
For experiments highly sensitive to TFA or DMSO, the TFA counter-ion can be exchanged for a more biocompatible one (e.g., chloride or acetate). This is an advanced procedure that should be performed with care to avoid sample loss.
Methodology:
-
Solubilize in Volatile Acidic Solution: Dissolve the this compound salt in a solution of deionized water containing 0.1% acetic acid or 0.1% formic acid.
-
Buffer Exchange: Use a suitable method for buffer exchange, such as a desalting column (e.g., Sephadex G-10) or dialysis, pre-equilibrated with the desired final buffer (e.g., a buffer containing 150 mM NaCl).
-
Lyophilization: Collect the fractions containing your compound and lyophilize them to obtain MI-1061 as a new salt (e.g., MI-1061 acetate (B1210297) or chloride salt).
-
Resuspension: The resulting powder should now be more readily soluble in standard physiological buffers like PBS.
Signaling Pathway Considerations
The diagram below illustrates the general principle of how pH affects the solubility of a small molecule (SM) like MI-1061 when it exists as a TFA salt.
Caption: Effect of pH on the solubility of a TFA salt.
Validation & Comparative
A Head-to-Head Battle in p53 Wild-Type Cancers: MI-1061 Tfa vs. Nutlin-3a
In the ongoing effort to harness the tumor-suppressing power of p53, small molecule inhibitors of the p53-MDM2 interaction have emerged as a promising therapeutic strategy for cancers harboring wild-type p53. Among these, MI-1061 Tfa and nutlin-3a (B1683890) have garnered significant attention from the research community. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
At a Glance: Performance Showdown
Both this compound and nutlin-3a are potent inhibitors of the MDM2-p53 interaction, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53. However, their efficacy can vary depending on the specific cancer cell type. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds in various p53 wild-type cancer cell lines.
Table 1: Comparative Efficacy (IC50) of this compound and Nutlin-3a in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Nutlin-3a IC50 (µM) |
| SJSA-1 | Osteosarcoma | 100[1] | - |
| HCT-116 p53+/+ | Colon Carcinoma | 250[1] | 28.03 ± 6.66[2] |
| HOC-7 | Ovarian Serous Carcinoma | - | 4 - 6[3] |
| OVCA429 | Ovarian Clear Cell Carcinoma | - | 4 - 6[3] |
| A2780 | Ovarian Carcinoma | - | 4 - 6 |
| TOV21G | Ovarian Clear Cell Carcinoma | - | 14 |
| OVAS | Ovarian Clear Cell Carcinoma | - | 25 |
Note: Data for this compound is limited in the public domain. The table will be updated as more direct comparative studies become available.
Unveiling the Mechanism: The p53 Activation Pathway
Both this compound and nutlin-3a function by disrupting the interaction between p53 and its primary negative regulator, MDM2. In unstressed cells, MDM2 continuously ubiquitinates p53, targeting it for proteasomal degradation. By binding to the p53-binding pocket of MDM2, these small molecules prevent this interaction, leading to the stabilization and accumulation of p53. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately suppressing tumor growth.
Experimental Corner: Protocols for Efficacy Assessment
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments used to evaluate the efficacy of MDM2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
p53 wild-type cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound or Nutlin-3a (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or nutlin-3a for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for p53 and MDM2
This technique is used to detect and quantify the protein levels of p53 and its downstream targets.
Materials:
-
p53 wild-type cancer cell lines
-
6-well plates
-
This compound or Nutlin-3a
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or nutlin-3a at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizing the Research Process
The following diagram illustrates a typical experimental workflow for comparing the efficacy of MDM2 inhibitors.
Concluding Remarks
Both this compound and nutlin-3a are valuable tools for reactivating the p53 pathway in wild-type cancers. While nutlin-3a has been more extensively studied, the available data suggests that this compound is a highly potent MDM2 inhibitor. Further head-to-head comparative studies across a broader range of p53 wild-type cancer cell lines are warranted to fully elucidate their relative efficacy and to guide the selection of the most appropriate compound for specific research and therapeutic applications. The provided protocols and diagrams offer a framework for conducting and interpreting such comparative studies.
References
A Head-to-Head Comparison: MI-1061 Tfa vs. MD-224 for MDM2-Targeted Cancer Therapy
In the landscape of cancer therapeutics targeting the p53-MDM2 axis, the evolution from inhibitors to protein degraders marks a significant advancement. This guide provides a detailed comparison of MI-1061 Tfa, a potent small-molecule inhibitor of the MDM2-p53 interaction, and MD-224, a first-in-class PROTAC (Proteolysis Targeting Chimera) MDM2 degrader derived from it. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms and therapeutic potential of these two molecules.
Mechanism of Action: Inhibition vs. Degradation
MI-1061 is a potent and orally bioavailable inhibitor of the MDM2-p53 interaction.[1] It functions by binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[2][3] This inhibition leads to the stabilization and activation of p53, a critical tumor suppressor protein, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] However, as an inhibitor, MI-1061 can lead to an accumulation of MDM2 protein, a potential feedback mechanism that might limit its long-term efficacy.
MD-224, on the other hand, operates on the principle of targeted protein degradation. It is a heterobifunctional molecule that consists of a ligand that binds to MDM2 (derived from MI-1061) and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN). By simultaneously binding to both MDM2 and cereblon, MD-224 forms a ternary complex that brings the E3 ligase in close proximity to MDM2. This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. This catalytic process not only eliminates the MDM2 protein but also releases p53 to exert its tumor-suppressive functions.
Comparative Performance Data
Experimental data from studies on leukemia cell lines highlight the superior potency of MD-224 as a PROTAC degrader compared to its parent inhibitor, MI-1061.
In Vitro Efficacy: Cell Growth Inhibition
MD-224 demonstrates significantly greater potency in inhibiting the growth of various human acute leukemia cell lines with wild-type p53.
| Cell Line | MI-1061 IC₅₀ (nM) | MD-224 IC₅₀ (nM) | Fold Improvement |
| RS4;11 | >100 | 1.5 - 4.4 | >22-66 |
| MV4;11 | >100 | 33.1 | >3 |
| MOLM-13 | >100 | 10.7 | >9 |
| OCI-AML2 | >100 | 20.1 | >5 |
Data compiled from multiple sources.
Cellular Activity: MDM2 and p53 Protein Levels
The distinct mechanisms of action are evident in their effects on MDM2 and p53 protein levels in RS4;11 leukemia cells.
| Treatment | MDM2 Protein Level | p53 Protein Level |
| MI-1061 | Increased Accumulation | Increased Accumulation |
| MD-224 (<1 nM) | Rapid Degradation | Increased Accumulation |
Data from Western blot analysis.
Transcriptional Activation of p53 Target Genes
MD-224 is substantially more potent than MI-1061 in activating the transcriptional function of p53.
| Gene | Fold Upregulation (MI-1061) | Fold Upregulation (MD-224) |
| MDM2 | ~10-fold | ~100-fold |
| p21 | ~5-fold | ~50-fold |
| PUMA | ~4-fold | ~40-fold |
Data from qRT-PCR analysis in RS4;11 cells after 6 hours of treatment.
Experimental Protocols
The following are generalized protocols for key experiments used to compare MI-1061 and MD-224.
Cell Viability Assay
-
Cell Culture: Human leukemia cell lines (e.g., RS4;11, MV4;11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or MD-224 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response curves to a nonlinear regression model.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound or MD-224 for a specific duration (e.g., 2 hours) are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated cells using a commercially available kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using specific primers for p53 target genes (e.g., MDM2, CDKN1A (p21), PUMA) and a housekeeping gene for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion
The comparison between this compound and MD-224 clearly illustrates the advantages of the PROTAC approach in targeted cancer therapy. While MI-1061 is a potent inhibitor of the MDM2-p53 interaction, MD-224, by inducing the degradation of MDM2, exhibits significantly enhanced potency in killing cancer cells and activating the p53 pathway. The ability of MD-224 to achieve rapid and sustained degradation of MDM2 at nanomolar concentrations represents a promising strategy to overcome potential resistance mechanisms associated with traditional inhibitors. These findings underscore the potential of MD-224 as a highly effective therapeutic agent for cancers harboring wild-type p53 and highlight the transformative power of targeted protein degradation technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
On-Target Efficacy of MI-1061 Tfa: A Comparative Analysis with Alternative MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of MI-1061 Tfa, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, with other notable MDM2 inhibitors. The objective is to present a clear, data-driven overview to inform preclinical research and drug development decisions. The information herein is compiled from publicly available preclinical data.
Introduction to MDM2-p53 Inhibition
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53. Small-molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis. This compound is a potent spiro-oxindole-based MDM2 inhibitor designed to reactivate the p53 pathway.
Comparative Analysis of On-Target Performance
The efficacy of MDM2 inhibitors is primarily assessed by their binding affinity to MDM2 and their ability to inhibit the proliferation of cancer cells harboring wild-type p53. The following tables summarize the available preclinical data for this compound and a selection of alternative MDM2 inhibitors that have been evaluated in clinical trials.
Note: The data presented below are compiled from various studies. Direct comparison should be approached with caution as experimental conditions and assays may differ.
Table 1: Comparative Binding Affinities of MDM2 Inhibitors
| Compound | Alternative Name(s) | Binding Affinity to MDM2 | Assay Method |
| This compound | Ki = 0.16 nM; IC50 = 4.4 nM [1] | Not Specified | |
| AMG-232 | Navtemadlin, KRT-232 | Kd = 0.045 nM; IC50 = 0.6 nM[2] | SPR, HTRF |
| RG7388 | Idasanutlin | IC50 = 6 nM[3] | HTRF |
| Nutlin-3a | IC50 = 90 nM | Not Specified | |
| CGM097 | Siremadlin | IC50 values ≤ 146 nM in sensitive B cell lines[4] | Not Specified |
| HDM201 | Potent nanomolar activity | Not Specified |
Table 2: Comparative Cellular Potency of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | IC50 / GI50 | Assay Method |
| This compound | SJSA-1 (Osteosarcoma) | 100 nM [1] | Not Specified |
| HCT-116 p53+/+ (Colon) | 250 nM [1] | Not Specified | |
| RS4;11 (Leukemia) | 141 nM [5] | WST | |
| AMG-232 | SJSA-1 (Osteosarcoma) | 9.1 nM | EdU Proliferation |
| HCT-116 (Colorectal) | 10 nM | BrdU Proliferation | |
| RG7388 | SJSA-1 (Osteosarcoma) | 30 nM | Not Specified |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | ~1 µM | Not Specified |
| HCT-116 p53+/+ (Colon) | ~1 µM | Not Specified | |
| CGM097 | GOT1 (Neuroendocrine) | Significant decline in viability at 100-2500 nM | Not Specified |
| HDM201 | Sensitive B cell lines | ≤ 146 nM | XTT |
On-Target Effects of this compound in Preclinical Models
MI-1061 has demonstrated potent on-target effects by activating the p53 pathway. In cellular assays, treatment with MI-1061 leads to the accumulation of p53 and the upregulation of its downstream targets, such as p21 and MDM2, in p53 wild-type cancer cells.[5] This activation of the p53 pathway results in cell cycle arrest and apoptosis.
In vivo studies using xenograft models have shown that oral administration of MI-1061 effectively inhibits tumor growth.[5] For instance, in an SJSA-1 osteosarcoma xenograft model, MI-1061 treatment led to significant tumor growth inhibition.[5] These findings underscore the potential of MI-1061 as a therapeutic agent for cancers with a functional p53 pathway.
Signaling Pathway and Experimental Workflow
MDM2-p53 Signaling Pathway
The following diagram illustrates the central role of the MDM2-p53 interaction and the mechanism of action of MDM2 inhibitors like this compound.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for On-Target Validation
The following diagram outlines a typical workflow for validating the on-target effects of an MDM2 inhibitor.
Caption: A generalized experimental workflow for validating MDM2 inhibitor on-target effects.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay measures the disruption of the MDM2-p53 interaction by a test compound.
-
Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide (e.g., FAM-p53), assay buffer, and the test compound (this compound or alternatives).
-
Procedure:
-
Add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide to the wells of a microplate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide from MDM2 by the test compound. The IC50 value is calculated by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of the inhibitor on cell viability.
-
Reagents: Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+), cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot for p53 Pathway Activation
This technique is used to detect the levels of specific proteins involved in the p53 pathway.
-
Reagents: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes (e.g., PVDF), blocking buffer (e.g., non-fat milk or BSA in TBST), primary antibodies (against p53, p21, MDM2, and a loading control like β-actin), and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Procedure:
-
Lyse the cells to extract total protein and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein expression upon treatment with the inhibitor.
Conclusion
This compound is a highly potent inhibitor of the MDM2-p53 interaction with strong on-target effects demonstrated in both biochemical and cellular assays. When compared to other clinical-stage MDM2 inhibitors, this compound exhibits comparable or superior in vitro potency. The data presented in this guide, including binding affinities, cellular potencies, and mechanistic insights, provide a valuable resource for researchers in the field of cancer drug discovery and development. The provided experimental protocols offer a foundational understanding of the methods used to validate the on-target effects of this class of inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: MI-1061 Tfa Versus Other Small Molecule MDM2 Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MI-1061 Tfa against other prominent small molecule inhibitors of the MDM2-p53 interaction. This document synthesizes preclinical data to evaluate their potential as therapeutic agents.
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cellular proliferation and apoptosis. In many cancers where p53 remains wild-type, its tumor-suppressive function is abrogated by the overexpression of MDM2. Consequently, the development of small molecule inhibitors that disrupt the MDM2-p53 interaction has emerged as a promising strategy in oncology. This guide focuses on this compound, a potent and orally bioavailable MDM2 inhibitor, and compares its performance with other well-characterized MDM2 inhibitors such as Nutlin-3a, SAR405838 (MI-77301), and AMG 232.
Quantitative Performance Comparison
The following tables summarize the key in vitro performance metrics of this compound and its counterparts. It is important to note that while efforts have been made to present comparable data, variations in experimental conditions across different studies may exist.
Table 1: Comparison of Binding Affinity to MDM2
| Compound | Kᵢ (nM) | IC₅₀ (nM) - Binding Assay | Assay Method |
| MI-1061 | 0.16[1][2] | 4.4[1][2] | Not Specified |
| Nutlin-3a | ~90 | Not Specified | Not Specified |
| SAR405838 (MI-77301) | 0.88 | Not Specified | Competitive binding assay |
| AMG 232 | <1 (picomolar affinity) | Not Specified | Not Specified |
| MI-888 | 0.44 | Not Specified | Not Specified |
Table 2: Comparison of In Vitro Cellular Activity (IC₅₀, nM)
| Compound | SJSA-1 (Osteosarcoma) | HCT-116 (Colon Cancer, p53+/+) | RS4;11 (Leukemia) | HCT-116 (Colon Cancer, p53-/-) |
| MI-1061 | 100[1][2] | 250[1][2] | Not Specified | >10000[1][2] |
| Nutlin-3a | Not Specified | Not Specified | Not Specified | Not Specified |
| SAR405838 (MI-77301) | Not Specified | Not Specified | Not Specified | ≥10000 |
| AMG 232 | 9.1 (EdU incorporation assay) | 10 (EdU incorporation assay) | Not Specified | >10000 |
| MI-77301 (SAR405838) | Not Specified | Not Specified | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of MDM2-p53 Interaction Inhibitors: MI-1061 and MI-773
An Objective Guide for Researchers in Oncology and Drug Discovery
MI-1061 and MI-773 are small molecule inhibitors that disrupt the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53. This guide provides a comparative overview of their performance, supported by available preclinical data, to assist researchers in selecting the appropriate tool for their studies. While both compounds target the same protein-protein interaction, they exhibit differences in potency and have been characterized in various preclinical models.
Biochemical and Cellular Potency
A critical aspect of inhibitor selection is their potency at both the biochemical and cellular levels. The following tables summarize the available quantitative data for MI-1061 and MI-773.
| Biochemical Potency | MI-1061 | MI-773 |
| Target | MDM2-p53 Interaction | MDM2-p53 Interaction |
| Binding Affinity (Ki) | 0.16 nM[1][2][3] | 0.88 nM[4] |
| Binding Affinity (Kd) | Not Reported | 8.2 nM[5] |
| IC50 (Biochemical Assay) | 4.4 nM[2][3] | Not Reported |
| Cellular Potency (IC50) | MI-1061 | MI-773 (SAR405838) |
| SJSA-1 (Osteosarcoma, p53 WT) | 100 nM[2][3] | Not Reported |
| HCT-116 p53+/+ (Colon Cancer) | 250 nM[2][3] | Not Reported |
| HCT-116 p53-/- (Colon Cancer) | >10,000 nM[2][3] | Not Reported |
| IMR-32 (Neuroblastoma, p53 WT) | Not Reported | ~0.1 µM |
| LA-N-6 (Neuroblastoma, p53 WT) | Not Reported | ~1 µM |
| SH-SY5Y (Neuroblastoma, p53 WT) | Not Reported | ~1 µM |
| SK-N-AS (Neuroblastoma, p53 Mutant) | Not Reported | >10 µM |
Mechanism of Action: Restoring p53 Function
Both MI-1061 and MI-773 function by binding to the MDM2 protein, which prevents MDM2 from interacting with p53.[1][6] Under normal conditions, MDM2 acts as a negative regulator of p53, targeting it for proteasomal degradation. By inhibiting this interaction, these small molecules stabilize p53, leading to the activation of p53-mediated signaling pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[6][7]
Preclinical Antitumor Activity
Both compounds have demonstrated antitumor effects in preclinical models. MI-1061 has been shown to potently activate p53 and induce apoptosis in the SJSA-1 xenograft tumor model in mice, leading to significant tumor regression when administered orally.[3] Similarly, MI-773 (also known as SAR405838) has shown efficacy in neuroblastoma models, where it induced p53-mediated apoptosis and augmented the cytotoxic effects of doxorubicin.[8][9] Studies in neuroblastoma cell lines showed that MI-773 treatment led to cell cycle arrest and apoptosis.[7]
Experimental Protocols
To aid in the design of future studies, detailed methodologies for key experiments are provided below.
Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the biochemical potency (IC50) of the inhibitors in disrupting the MDM2-p53 interaction.
-
Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide (e.g., with a donor fluorophore), and a labeled anti-tag antibody recognizing MDM2 (with an acceptor fluorophore).
-
Procedure:
-
A constant concentration of MDM2 and the p53 peptide are incubated in a microplate.
-
Serial dilutions of the inhibitor (MI-1061 or MI-773) are added to the wells.
-
The anti-tag antibody is added.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition: The TR-FRET signal is measured using a plate reader. A high signal indicates proximity of the donor and acceptor (MDM2-p53 interaction), while a low signal indicates disruption of the interaction by the inhibitor.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8)
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., SJSA-1, IMR-32) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with increasing concentrations of MI-1061 or MI-773 for a specified period (e.g., 72 hours).
-
Assay:
-
The culture medium is replaced with fresh medium containing Cell Counting Kit-8 (CCK-8) solution.
-
The plates are incubated for 1-4 hours.
-
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: The IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis
This technique is used to assess the cellular mechanism of action by measuring changes in protein levels.
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against p53, MDM2, and p21.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured to visualize the protein bands. An increase in p53 and its downstream target p21 confirms the on-target effect of the inhibitors.
Conclusion
Both MI-1061 and MI-773 are potent and specific inhibitors of the MDM2-p53 interaction. Based on the available data, MI-1061 exhibits a higher biochemical potency with a sub-nanomolar Ki value. Both compounds have demonstrated efficacy in p53 wild-type cancer models, leading to cell cycle arrest and apoptosis. The choice between these two inhibitors may depend on the specific cancer type being investigated and the desired experimental model (in vitro vs. in vivo). The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. MI-773, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of MI-1061 TFA for MDM2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MI-1061 TFA is a potent and orally bioavailable small molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog, a critical negative regulator of the p53 tumor suppressor. The efficacy of therapeutic agents targeting the MDM2-p53 interaction hinges on their specificity and selectivity. This guide provides an objective comparison of this compound's performance against other known MDM2 inhibitors, supported by experimental data and detailed protocols.
Unparalleled Potency and Selectivity
This compound demonstrates exceptional binding affinity and inhibitory potency for MDM2. It effectively disrupts the MDM2-p53 interaction, leading to the activation of the p53 pathway in cancer cells with wild-type p53.[1]
Biochemical and Cellular Potency
This compound exhibits a high binding affinity to MDM2 with a dissociation constant (Ki) of 0.16 nM and an IC50 value of 4.4 nM in biochemical assays.[2][3] This high affinity translates to potent cellular activity. In cell-based assays, MI-1061 effectively inhibits the growth of cancer cell lines harboring wild-type p53. For instance, it shows IC50 values of 100 nM and 250 nM in SJSA-1 and HCT-116 p53+/+ cell lines, respectively.[3]
A key indicator of its specificity is the dramatic difference in activity between wild-type and p53-deficient cells. In the HCT-116 p53-/- knockout cell line, the IC50 of MI-1061 is greater than 10,000 nM, showcasing its high selectivity for the p53-MDM2 axis.[1][2]
Comparative Analysis with Alternative MDM2 Inhibitors
To contextualize the performance of this compound, the following table compares its binding affinity and cellular potency with other well-characterized MDM2 inhibitors.
| Compound | Binding Affinity (Ki/KD) | Biochemical Potency (IC50) | Cellular Potency (IC50, SJSA-1 cells) |
| This compound | 0.16 nM (Ki) [2] | 4.4 nM [2] | 100 nM [3] |
| AMG 232 | 0.045 nM (KD)[4] | 0.6 nM[4] | 9.1 nM[5] |
| MI-77301 | 0.88 nM (Ki)[6] | Not Reported | Not Reported |
| Nutlin-3a | 0.15 µM (Ki)[7] | 90 nM[8] | ~1 µM |
Experimental Protocols for Specificity Assessment
The determination of an inhibitor's specificity for MDM2 involves a combination of biochemical and cell-based assays.
Competitive Binding Assays (e.g., HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a common method to determine the IC50 of an inhibitor.[9] This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the MDM2 protein.
Protocol Outline:
-
Reagents: GST-tagged human MDM2 protein, a fluorescently labeled MDM2 ligand (e.g., MI-1061 Red Ligand), an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate), and the test inhibitor (this compound).[9]
-
Procedure: The MDM2 protein, fluorescent ligand, and antibody are incubated together in a microplate.[9] In the absence of an inhibitor, FRET occurs between the donor and acceptor fluorophores.
-
Inhibitor Addition: Serial dilutions of the test inhibitor are added to the wells. The inhibitor competes with the fluorescent ligand for binding to MDM2, leading to a decrease in the FRET signal.[9]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis for p53 Pathway Activation
Western blotting is used to confirm that the inhibitor's activity in cells is mediated by the stabilization and activation of p53.[6]
Protocol Outline:
-
Cell Treatment: Cancer cells with wild-type p53 (e.g., SJSA-1, HCT-116) are treated with varying concentrations of the MDM2 inhibitor for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted and quantified.[6]
-
SDS-PAGE and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for p53, MDM2, and p21 (a downstream target of p53).[6]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[6]
-
Analysis: An increase in the protein levels of p53, MDM2 (a transcriptional target of p53), and p21 indicates activation of the p53 pathway.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the specificity of an MDM2 inhibitor.
Conclusion
The data presented in this guide strongly support the high specificity of this compound for MDM2. Its sub-nanomolar binding affinity, potent p53-dependent cellular activity, and significant selectivity over p53-deficient cells distinguish it from many other MDM2 inhibitors. The detailed experimental protocols provide a framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]
- 8. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Validating p53 Activation: A Comparative Guide to MI-1061 Tfa and Nutlin-3
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. Its activation through the inhibition of its negative regulator, MDM2, is a promising therapeutic strategy. This guide provides a comprehensive comparison of two prominent MDM2 inhibitors, MI-1061 Tfa and Nutlin-3, with a focus on validating their ability to activate the p53 pathway using quantitative real-time PCR (qPCR).
Introduction to MDM2-p53 Interaction and its Inhibitors
In normal cells, the MDM2 protein binds to p53, targeting it for degradation and thereby keeping its levels low. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and activate p53, leading to cell cycle arrest, apoptosis, or senescence in cancer cells.
This compound is a potent and highly specific small-molecule inhibitor of the MDM2-p53 interaction.[1] It has been shown to effectively activate the p53 pathway, leading to the transcriptional upregulation of p53 target genes.[1]
Nutlin-3 is a well-characterized and widely used MDM2 inhibitor that also competitively binds to the p53-binding pocket of MDM2.[2][3] It serves as a benchmark compound in studies of p53 activation.
This guide details the experimental validation of p53 activation by these compounds and presents a direct comparison of their efficacy.
Signaling Pathway of p53 Activation by MDM2 Inhibitors
Caption: p53 activation by this compound and Nutlin-3.
Experimental Protocol: Validation of p53 Activation by qPCR
This protocol outlines the steps to quantify the upregulation of p53 target genes in response to treatment with this compound and Nutlin-3.
Cell Culture and Treatment
-
Cell Line: A human cancer cell line with wild-type p53 (e.g., SJSA-1, HCT-116 p53+/+, MCF7) is recommended.
-
Culture Conditions: Culture cells in appropriate media and conditions to ~70-80% confluency.
-
Treatment:
-
Prepare stock solutions of this compound and Nutlin-3 in DMSO.
-
Treat cells with a range of concentrations for each compound (e.g., 0.1, 1, 10 µM for Nutlin-3; lower concentrations may be effective for this compound).
-
Include a DMSO-only vehicle control.
-
Incubate treated cells for a specified time, typically 6 to 24 hours.[1]
-
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Use validated primers for p53 target genes such as CDKN1A (p21), MDM2, PUMA, and BAX. Also, include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis (for SYBR Green).
-
Data Analysis
-
Relative Quantification: Use the comparative Cq (ΔΔCq) method to determine the fold change in gene expression.
-
Normalization: Normalize the Cq values of the target genes to the Cq values of the housekeeping gene (ΔCq).
-
Calculation: Calculate the fold change as 2-ΔΔCq, where ΔΔCq = ΔCq(treated) - ΔCq(control).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.
Experimental Workflow
Caption: Step-by-step qPCR workflow.
Performance Comparison: this compound vs. Nutlin-3
The following table summarizes the expected quantitative data from qPCR experiments, comparing the efficacy of this compound and Nutlin-3 in upregulating p53 target genes. Data is compiled from published studies and represents typical fold changes observed in wild-type p53 cancer cell lines after 24 hours of treatment.
| Compound | Concentration | Target Gene | Fold Change (mRNA) vs. Control |
| This compound | 1 µM | MDM2 | ~10 - 15 fold |
| CDKN1A (p21) | ~8 - 12 fold | ||
| PUMA | ~6 - 10 fold | ||
| Nutlin-3 | 10 µM | MDM2 | ~5 - 10 fold[2] |
| CDKN1A (p21) | ~3 - 8 fold[2] | ||
| PUMA | ~2 - 5 fold |
Note: Fold changes can vary depending on the cell line, experimental conditions, and the specific qPCR assay used.
The data indicates that this compound is significantly more potent than Nutlin-3, inducing a comparable or greater transcriptional response at a lower concentration. A study on the RS4;11 cell line showed that MI-1061 effectively induces marked transcriptional upregulation of p53 target genes, including MDM2 and p21, after a 6-hour treatment.[1]
Conclusion
Both this compound and Nutlin-3 are effective activators of the p53 pathway through the inhibition of MDM2. The experimental protocol detailed in this guide provides a robust framework for validating and quantifying the activity of these and other MDM2 inhibitors. The comparative data demonstrates the higher potency of this compound, highlighting its potential as a powerful tool for cancer research and therapeutic development. For researchers selecting an MDM2 inhibitor, this compound offers the advantage of achieving significant p53 activation at lower concentrations, which can be beneficial in minimizing off-target effects.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: MI-1061 Tfa vs. AMG 232 in Cancer Models
A Comparative Analysis of Two Potent MDM2-p53 Interaction Inhibitors
In the landscape of targeted cancer therapy, the restoration of the p53 tumor suppressor pathway stands as a promising strategy. Murine double minute 2 (MDM2) is a primary negative regulator of p53, and its inhibition can reactivate p53's tumor-suppressing functions. This guide provides a detailed preclinical comparison of two notable MDM2 inhibitors, MI-1061 Tfa and AMG 232, for researchers, scientists, and drug development professionals. The information presented here is compiled from separate preclinical studies, and a direct comparison should be approached with caution as the studies were not conducted head-to-head.
Mechanism of Action: Restoring p53 Function
Both this compound and AMG 232 are small molecule inhibitors that function by disrupting the protein-protein interaction between MDM2 and p53.[1][2] By binding to the p53-binding pocket of MDM2, these inhibitors prevent MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. This leads to the stabilization and accumulation of p53, allowing it to transcriptionally activate its target genes, which are involved in cell cycle arrest, apoptosis, and DNA repair.[1][2]
References
A Comparative Analysis of MI-1061 Tfa and HDM201: Potent MDM2-p53 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent small-molecule inhibitors of the MDM2-p53 protein-protein interaction: MI-1061 Tfa and HDM201 (Siremadlin). Both compounds are designed to reactivate the tumor suppressor protein p53 by preventing its degradation mediated by the E3 ubiquitin ligase MDM2. This guide summarizes their performance based on available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and workflows.
Mechanism of Action: Restoring p53 Function
Both this compound and HDM201 function by binding to the p53-binding pocket on the MDM2 protein. This competitive inhibition disrupts the interaction between MDM2 and p53, preventing the ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus restores its function as a transcription factor, leading to the activation of downstream target genes that induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.
dot
Caption: p53-MDM2 signaling pathway and inhibitor action.
Biochemical and Cellular Performance
This section summarizes the in vitro potency and cellular activity of this compound and HDM201.
| Parameter | This compound | HDM201 (Siremadlin) |
| Binding Affinity (Ki) | 0.16 nM[1] | Picomolar range[2] |
| IC50 (Biochemical) | 4.4 nM[3] | Not explicitly stated |
| Cellular IC50 (SJSA-1) | 100 nM[3] | GI50 < 3 µM (sensitive)[4][5] |
| Cellular IC50 (HCT-116 p53+/+) | 250 nM[3] | Not explicitly stated |
| Selectivity (vs. MDM4) | Not explicitly stated | >10,000-fold[2] |
| Oral Bioavailability | Orally bioavailable[3] | Orally bioavailable[2] |
Preclinical In Vivo Efficacy
Both molecules have demonstrated significant anti-tumor activity in xenograft models, particularly in the SJSA-1 osteosarcoma model, which is characterized by MDM2 amplification and wild-type p53.
| Xenograft Model | Compound | Dosing and Schedule | Outcome | Reference |
| SJSA-1 | This compound | 100 mg/kg, oral, daily | Partial tumor regression | [6] |
| SJSA-1 | HDM201 | 5 mg/kg, oral, daily (2 weeks on/2 off) | Complete and sustained tumor regression | [7] |
| SJSA-1 | HDM201 | 27 mg/kg, oral, single dose | Complete and sustained tumor regression | [7] |
| RS4;11 | This compound | 100 mg/kg, oral, 5 days/week | Retarded tumor growth | [1] |
Clinical Development
HDM201 (Siremadlin) has undergone extensive clinical evaluation. In a first-in-human Phase I study (NCT02143635), siremadlin (B612089) was investigated in patients with advanced solid tumors and acute leukemia with wild-type TP53[4][5][8]. The study explored various dosing schedules, including daily low-dose and intermittent high-dose regimens[4][5][8].
-
Solid Tumors: The overall response rate at the recommended dose for expansion (RDE) was 10.3%[4][5][8].
-
Acute Myeloid Leukemia (AML): Response rates varied with the dosing regimen, reaching up to 22.2%[4][5][8].
-
Safety Profile: The most common treatment-related adverse events were myelosuppression, particularly thrombocytopenia and neutropenia, and gastrointestinal toxicities[9].
As of the latest available information, there are no publicly disclosed clinical trials for this compound.
Experimental Protocols
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
A common method to determine the binding affinity of inhibitors to the MDM2-p53 interaction is the HTRF assay.
dot
Caption: Workflow for a typical HTRF-based binding assay.
Methodology:
-
Recombinant GST-tagged MDM2 and a biotinylated p53-derived peptide are used.
-
An anti-GST antibody conjugated to a Europium cryptate donor and streptavidin conjugated to an XL665 acceptor are utilized.
-
In the absence of an inhibitor, the binding of MDM2 and the p53 peptide brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Increasing concentrations of the inhibitor disrupt this interaction, leading to a decrease in the FRET signal.
-
The IC50 value is calculated from the dose-response curve.
Cellular Assay: Cell Viability (MTS Assay)
To assess the effect of the inhibitors on cancer cell lines, a common method is the MTS assay.
dot
Caption: Workflow for a typical MTS cell viability assay.
Methodology:
-
Cancer cells (e.g., SJSA-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a 72-hour incubation period, an MTS reagent is added to each well.
-
Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
The absorbance is measured at 490 nm, and the IC50 value is determined.
In Vivo Assay: Xenograft Tumor Model
The SJSA-1 xenograft model is frequently used to evaluate the in vivo efficacy of MDM2 inhibitors.
Methodology:
-
SJSA-1 cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
The inhibitor is administered orally according to a specific dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for p53, p21, and MDM2).
Summary and Conclusion
Both this compound and HDM201 are highly potent, orally bioavailable inhibitors of the MDM2-p53 interaction.
-
Potency: Both compounds exhibit low nanomolar to picomolar binding affinities for MDM2.
-
Preclinical Efficacy: Both have demonstrated significant anti-tumor activity in preclinical models. HDM201 has shown complete and sustained tumor regression in the SJSA-1 model with specific dosing regimens.
-
Clinical Development: HDM201 has advanced into clinical trials and has shown preliminary efficacy in both solid and hematologic malignancies, albeit with a notable side effect profile, particularly myelosuppression. The clinical development status of this compound is not publicly known.
References
- 1. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of MI-1061 Tfa
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of MI-1061 Tfa, a potent and selective inhibitor of the MDM2-p53 interaction. The presence of the trifluoroacetate (B77799) (Tfa) salt necessitates specific handling and disposal considerations due to the hazardous nature of trifluoroacetic acid.
Core Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Quantitative Data for Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is a component of this compound, and its properties are critical for determining the correct disposal route. The following table summarizes key quantitative and safety data for TFA.[1][2][3][4]
| Property | Value |
| CAS Number | 76-05-1 |
| Molecular Formula | C2HF3O2 |
| Molecular Weight | 114.02 g/mol |
| Boiling Point | 72 °C (161.6 °F) |
| Melting Point | -15 °C (5 °F) |
| pH | 2 (100 g/L aq. sol.) |
| Acute Toxicity | Harmful if inhaled.[1][5] |
| Skin Corrosion | Causes severe skin burns and eye damage.[1][5] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects.[1][5] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound must be handled as hazardous waste due to the characteristics of the trifluoroacetic acid component.[1][2] Adherence to local, regional, and national regulations for hazardous waste disposal is mandatory.[1][2]
Experimental Protocol: Waste Segregation and Neutralization
Objective: To safely prepare and package this compound waste for collection by a certified hazardous waste disposal service.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Waste manifest or tracking form (as required by your institution)
Procedure:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
For solid this compound, place it directly into the designated waste container.
-
For solutions containing this compound, pour the waste into a compatible, leak-proof liquid waste container. Ensure the container is made of a material resistant to corrosive acids.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste manifest paperwork accurately.
-
Crucially, do not discharge this compound waste down the drain or dispose of it in regular trash. [1] This is to prevent harm to aquatic ecosystems and to comply with environmental regulations.[1][2]
-
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling MI-1061 Tfa
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MI-1061 Tfa. The following procedures are designed to ensure the safe handling, use, and disposal of this potent MDM2 inhibitor.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield are required. Standard safety glasses are not sufficient. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Appropriate chemical-resistant gloves must be worn. Employers should select gloves based on an evaluation of the performance characteristics relative to the tasks. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if there is a risk of generating dusts or aerosols. |
| Protective Clothing | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, chemical-resistant overalls and boots are recommended. |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
All work with solid or concentrated solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary materials and equipment before handling the compound to minimize time spent in the fume hood.
2. Weighing and Reconstitution:
-
When weighing the solid compound, use a balance inside the fume hood.
-
To avoid generating dust, handle the solid carefully.
-
When reconstituting, slowly add the solvent to the solid to prevent splashing. This compound is often dissolved in DMSO for experimental use.
3. Experimental Use:
-
Keep all containers of this compound tightly sealed when not in use.
-
Use appropriate labware (e.g., glass or compatible plastic) to prevent degradation or reaction with the container.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, date, and appropriate hazard warnings.
4. Spill and Emergency Procedures:
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.
-
For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth) and place it in a sealed container for disposal.
-
For a large spill, evacuate the area and contact your institution's environmental health and safety department.
5. Disposal Plan:
-
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.
-
Do not empty into drains, as Trifluoroacetic Acid can be harmful to aquatic organisms.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
